4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYYEMJPXWFKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624653 | |
| Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-56-7 | |
| Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7): Synthesis, Application, and Experimental Protocols
Section 1: Introduction and Strategic Significance
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, registered under CAS Number 343564-56-7, is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis. As a "Weinreb-Nahm amide," its true value lies not in its direct biological activity, but in its role as a superior acylating agent and a pivotal synthetic intermediate.[1][2]
The N-methoxy-N-methylamide functionality, developed by Steven M. Weinreb and Steven Nahm, provides a robust solution to a classic problem in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[3][4] When organolithium or Grignard reagents react with this amide, they form a stable, metal-chelated tetrahedral intermediate.[3][4] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup. This controlled reactivity prevents the formation of tertiary alcohol byproducts, ensuring high yields and purity of the target ketone, making it an indispensable tool for drug development professionals.[2][4]
This guide provides an in-depth examination of the compound's properties, a detailed protocol for its synthesis, its primary application in ketone formation, and essential safety guidelines for its handling.
Section 2: Physicochemical Properties
The compound's structure, featuring a bromine atom for cross-coupling reactions and a fluorine atom for modulating electronic properties, makes it a versatile building block.[1] Key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 343564-56-7 | [5] |
| Molecular Formula | C₉H₉BrFNO₂ | [5] |
| Molecular Weight | 262.08 g/mol | [5] |
| Exact Mass | 260.98007 Da | [5] |
| Topological Polar Surface Area | 29.5 Ų | [5] |
| Rotatable Bond Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Complexity | 215 | [5] |
| Classification | Organic Building Block, Amide, Bromide | [1] |
Section 3: Synthesis of this compound
Synthesis Principle
The most direct and reliable synthesis of a Weinreb amide involves the nucleophilic acyl substitution of an activated carboxylic acid derivative—typically an acyl chloride—with N,O-dimethylhydroxylamine. The reaction is performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method is efficient and widely applicable for producing various Weinreb amides.[4][6]
Synthesis Pathway Diagram
Caption: Synthesis of the target Weinreb amide from its corresponding carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Weinreb amide synthesis.[6]
Materials & Equipment:
-
4-Bromo-3-fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride (CAS 6638-79-5)[7]
-
Pyridine, anhydrous
-
Dichloromethane (DCM) or Chloroform, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Dissolution: Add anhydrous dichloromethane and cool the resulting slurry to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 equivalents) to the stirred slurry. Maintain the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-bromo-3-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Section 4: Core Application - Controlled Synthesis of Ketones
Mechanistic Principle
The primary utility of this compound is its conversion to ketones via reaction with organometallic reagents. A specific, documented application is its reaction with methylmagnesium chloride to produce 4-bromo-3-fluoroacetophenone.[8] The N-methoxy group chelates the metal ion (e.g., Mg²⁺) of the intermediate, stabilizing it and preventing the addition of a second equivalent of the Grignard reagent. This chelated complex is stable at low temperatures and only breaks down during aqueous workup to yield the ketone.[3]
Ketone Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of a ketone from the Weinreb amide.
Detailed Experimental Protocol for 4-Bromo-3-fluoroacetophenone
This protocol is based on a procedure described in patent literature.[8]
Materials & Equipment:
-
This compound (58.5 g, 0.223 mol)
-
Methylmagnesium chloride (3.0 M solution in THF, 125 mL, 0.38 mol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Saturated ammonium chloride (NH₄Cl) solution, pre-cooled
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large round-bottom flask, addition funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a large, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the methylmagnesium chloride solution (1.7 eq) slowly via an addition funnel to the stirred solution, maintaining the internal temperature at 0 °C.
-
Reaction: Stir the reaction mixture continuously at 0 °C for 1 hour.
-
Quenching: Upon reaction completion, carefully quench the reaction by slowly adding pre-cooled saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with ethyl acetate.[8]
-
Washing: Combine all organic phases and wash with saturated brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 4-bromo-3-fluoroacetophenone. The reported yield for this procedure is approximately 99%, and the product is often of sufficient purity for subsequent steps without further purification.[8]
Section 5: Safety and Handling
While specific GHS hazard data for this compound is not widely published, data from structurally similar compounds (e.g., other substituted benzamides) should be used to inform handling procedures.[5][9][10]
| Hazard Aspect | Recommendation | Supporting References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9][11] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][10][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [9][10][13][14] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. | [9][13][14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10][12] | |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9][10]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9][10] |
Section 6: Conclusion
This compound stands as a testament to the power of rational chemical design. Its identity as a Weinreb amide allows it to function as a highly reliable and efficient precursor for the synthesis of complex ketones, circumventing common side reactions that plague other acylating agents. This control and predictability make it an exceptionally valuable building block for researchers and scientists in the pharmaceutical and fine chemical industries, enabling the streamlined construction of novel molecular architectures.
Section 7: References
-
Castedo, I., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information.
-
Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
-
Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]
-
Active Biopharma Corp. (n.d.). 4-Bromo-2-fluoro-n-methoxy-n-methylbenzamide. Retrieved from [Link]
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Synthesis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, a key pharmaceutical intermediate. This compound, a Weinreb-Nahm amide, serves as a versatile building block in medicinal chemistry, primarily due to its capacity for controlled elaboration into ketones and aldehydes. The document elucidates the strategic rationale behind a robust two-step synthetic sequence, beginning from 4-Bromo-3-fluorobenzoic acid. It offers detailed, field-tested experimental procedures, explains the causality behind critical process parameters, and is supported by authoritative references to ensure scientific integrity and reproducibility. The intended audience includes researchers, process chemists, and drug development professionals seeking a reliable and well-understood methodology for accessing this important synthetic intermediate.
The Strategic Importance of Weinreb-Nahm Amides in Synthesis
The Weinreb-Nahm amide, or N-methoxy-N-methylamide, is a uniquely valuable functional group in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety allows for the synthesis of ketones (and aldehydes via reduction) from carboxylic acid derivatives with exceptional control and precision.[1] Its primary advantage over traditional organometallic additions to esters or acid chlorides is the prevention of over-addition.[1][2]
When an organolithium or Grignard reagent adds to a Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate.[1][3] This intermediate is resistant to collapse and further nucleophilic attack, even in the presence of excess organometallic reagent, until a deliberate aqueous or acidic workup is performed.[2][3] This stability is the cornerstone of its utility, enabling the clean, high-yield formation of the desired ketone.
The target molecule, this compound, is a particularly strategic intermediate. The presence of the bromine atom provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[4] The fluoro-substituent can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, a common strategy in drug design.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of this compound begins with the commercially available starting material, 4-Bromo-3-fluorobenzoic acid. The most direct and reliable approach involves a two-step sequence:
-
Activation of the Carboxylic Acid : Conversion of the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.
-
Amide Bond Formation : Nucleophilic acyl substitution of the acyl chloride with N,O-dimethylhydroxylamine.
This strategy is favored due to the high efficiency of both transformations, the ease of purification, and the use of readily available and well-understood reagents.
The retrosynthetic logic is illustrated below. The primary disconnection is the target amide bond, which leads back to an activated acyl derivative and the corresponding hydroxylamine.
Caption: Retrosynthetic analysis of the target Weinreb amide.
Detailed Synthetic Protocol
This section details the step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of 4-Bromo-3-fluorobenzoyl Chloride
Principle & Mechanism: The carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a cost-effective and efficient choice for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. Anhydrous conditions are critical to prevent hydrolysis of the chlorinating agent and the product acyl chloride back to the starting carboxylic acid.[5]
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-3-fluorobenzoic acid (5.0 g, 22.8 mmol, 1.0 equiv).
-
Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 5.0 mL, 68.5 mmol, 3.0 equiv).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). The DMF catalyzes the reaction through the formation of a Vilsmeier reagent.[5]
-
Slowly heat the reaction mixture to 75-80 °C using an oil bath and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-Bromo-3-fluorobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically of sufficient purity to be used directly in the next step without further purification.
Part B: Synthesis of this compound
Principle & Mechanism: This step is a classic nucleophilic acyl substitution. The highly electrophilic acyl chloride reacts with N,O-dimethylhydroxylamine.[1] Commercially, the amine is supplied as its hydrochloride salt for stability and ease of handling.[1] Therefore, a base, such as pyridine or triethylamine, must be added. The base serves two purposes: it neutralizes the hydrogen chloride byproduct generated during the reaction and it deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to liberate the free, nucleophilic amine.[6]
Experimental Protocol:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (2.67 g, 27.4 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 80 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (5.5 mL, 68.5 mmol, 3.0 equiv) to the cooled solution.
-
Prepare a solution of the crude 4-Bromo-3-fluorobenzoyl chloride (from Part A, ~22.8 mmol) in anhydrous DCM (20 mL).
-
Add the acyl chloride solution dropwise to the cold amine/pyridine mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the acyl chloride.
-
Work-up: a. Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl). b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid or a pale oil.
Data Summary & Visualization
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 5.0 g | 22.8 | 1.0 |
| Thionyl Chloride | 118.97 | 5.0 mL | 68.5 | 3.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.67 g | 27.4 | 1.2 |
| Pyridine | 79.10 | 5.5 mL | 68.5 | 3.0 |
| Product (Theoretical Yield) | 262.08 | 5.98 g | 22.8 | - |
Note: Actual yield will vary based on experimental efficiency.
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Safety and Handling Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl gas. Handle only in a fume hood with appropriate acid-resistant gloves.
-
4-Bromo-3-fluorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Handle with care in a dry environment.[7]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Conclusion
The synthesis of this compound is reliably achieved through a high-yielding, two-step process starting from 4-Bromo-3-fluorobenzoic acid. This protocol, which involves the formation of an intermediate acyl chloride followed by coupling with N,O-dimethylhydroxylamine hydrochloride, represents a robust and scalable method for producing this versatile Weinreb amide. The strategic placement of the bromo and fluoro substituents makes the final product an exceptionally valuable building block for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. Adherence to the detailed procedures and safety precautions outlined in this guide will enable researchers to consistently access this key intermediate for their discovery and development programs.
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
-
Specialty Chemicals. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]
- Google Patents. (2013). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
- Google Patents. (2014). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Halogenated Aniline Derivatives (9). Retrieved from [Link]
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Dr. Tanmoy Biswas. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-N-methoxy-N-methylbenzamide: A Supplier's Insight. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Bromo-4-fluorobenzoyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Sourcing: 4-Bromo-N-methoxy-N-methylbenzamide for Chemical Synthesis. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
Mol-Instincts. (n.d.). How to Make 4-Fluorobenzoyl Chloride: Properties, Applications, and Safety Information. Retrieved from [Link]
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
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Physical and chemical properties of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
An In-Depth Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated Weinreb amide of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, its unique electronic and steric properties, conferred by the bromine and fluorine substituents, make it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, discusses its chemical reactivity and potential applications, and provides essential safety and handling information. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel chemical entities.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 343564-56-7) belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] The strategic value of the Weinreb amide functionality lies in its ability to act as a superior acylating agent.[2] Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), Weinreb amides react cleanly with a single equivalent of organometallic reagents (such as Grignard or organolithium reagents) to produce ketones, or can be reduced by hydrides to form aldehydes.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which would otherwise lead to tertiary alcohols.[2]
The presence of both a bromine and a fluorine atom on the phenyl ring further enhances the synthetic utility of this molecule. The bromo-substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments. The fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific hydrogen bonding interactions, features that are highly sought after in modern drug design.[3] This combination makes this compound a potent intermediate for constructing the core structures of potential therapeutic agents and other high-value chemical products.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for this compound are summarized below.
Chemical Structure
Caption: 2D Structure of this compound.
Properties Data Table
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 343564-56-7 | [4] |
| Molecular Formula | C₉H₉BrFNO₂ | [4] |
| Molecular Weight | 262.08 g/mol | [4] |
| Monoisotopic Mass | 260.98007 Da | [4] |
| Appearance | Solid (Predicted) | - |
| Topological Polar Surface Area | 29.5 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| XLogP3-AA | 2.2 | [4] |
| Complexity | 215 | [4] |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported. Researchers should perform their own characterization.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved from the corresponding carboxylic acid precursor, 4-bromo-3-fluorobenzoic acid. The process involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target Weinreb amide.
Experimental Protocol: A Self-Validating System
Objective: To synthesize this compound from 4-bromo-3-fluorobenzoic acid.
Materials:
-
4-bromo-3-fluorobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride (1.2 - 1.5 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine or Triethylamine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Acid Chloride Formation (Activation):
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-fluorobenzoic acid (1.0 equiv) and anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality Insight: The activation of the carboxylic acid to the more reactive acyl chloride is crucial for efficient amidation. Thionyl chloride is a common and effective reagent for this transformation.
-
-
Amidation Reaction:
-
In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM at 0 °C.
-
Slowly add pyridine (2.2 equiv) to neutralize the HCl salt and act as a base for the subsequent reaction.
-
After the acid chloride formation is complete, cool the reaction mixture to room temperature and remove the excess thionyl chloride in vacuo.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Trustworthiness Check: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
-
Reactivity and Synthetic Applications
The true value of this compound lies in its dual reactivity, enabling sequential and site-selective modifications.
Reactions at the Weinreb Amide Moiety
The primary function of the Weinreb amide is to serve as a precursor to ketones and aldehydes.[1]
-
Ketone Synthesis: Treatment with one equivalent of an organometallic reagent (R-MgX or R-Li) results in the formation of the corresponding ketone (4-bromo-3-fluorophenyl-COR). This method is highly chemoselective and tolerates a wide range of functional groups that would be incompatible with more reactive acylating agents.[5]
-
Aldehyde Synthesis: Reduction with a mild hydride source, such as Lithium Aluminum Hydride (LiAlH₄) at low temperatures or Diisobutylaluminium hydride (DIBAL-H), cleanly affords 4-bromo-3-fluorobenzaldehyde.[1]
Reactions at the Aryl Halide Sites
The brominated and fluorinated aromatic ring is primed for transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, leading to biaryl or styrenyl structures.
-
Other Couplings: The C-Br bond can also participate in Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing access to a vast chemical space.
The combination of these reaction types allows for a modular approach to complex molecule synthesis, a strategy frequently employed in drug discovery programs. For instance, a similar building block, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[3] This highlights the industrial and pharmaceutical relevance of this class of compounds.
Safety and Handling
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[7]
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. Its Weinreb amide group provides a reliable method for the controlled synthesis of ketones and aldehydes, while its halogenated aromatic ring offers a platform for extensive modification via cross-coupling chemistry. These features make it an exceptionally valuable building block for medicinal chemists and researchers in the life sciences, enabling the efficient construction of complex and novel molecular entities for drug discovery and other applications.
References
-
PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
Agilent. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available from: [Link]
-
PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
-
NIH. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Synlett. and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
Tetrahedron Letters. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Available from: [Link]
-
Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]
-
Oriental Journal of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available from: [Link]
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4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide: A Strategic Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 343564-56-7), a highly versatile intermediate pivotal to modern pharmaceutical development. As a Weinreb amide, it offers a distinct synthetic advantage for the controlled formation of ketones, a common functional group in active pharmaceutical ingredients (APIs). The strategic placement of bromo and fluoro substituents further enhances its utility, providing orthogonal handles for molecular elaboration through cross-coupling reactions and metabolic stability modulation. This document details the compound's chemical properties, provides a robust, field-proven synthesis protocol, explores its core applications with step-by-step experimental workflows, and outlines essential safety and handling procedures. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction to a Key Synthetic Building Block
This compound is a specialized chemical building block designed for precision and control in multi-step organic synthesis. Its structure is not arbitrary; each component is deliberately included to impart specific, desirable reactivity and properties, making it a valuable asset in the drug discovery and development pipeline.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this intermediate are summarized below. These properties are essential for planning reactions, purification, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 343564-56-7 | [1] |
| Molecular Formula | C₉H₉BrFNO₂ | [1] |
| Molecular Weight | 262.08 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 215 | [1] |
The Strategic Importance of the Weinreb Amide Moiety
The N-methoxy-N-methylamide functional group, commonly known as the Weinreb amide, is the cornerstone of this intermediate's utility.[2] Unlike more reactive acylating agents that can undergo multiple additions with organometallic reagents, the Weinreb amide facilitates the clean, high-yield synthesis of ketones or aldehydes.[3]
Causality of Controlled Reactivity: Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[3] This intermediate is unreactive towards further nucleophilic addition and only collapses to the ketone upon acidic workup. This mechanism effectively prevents the common side reaction of over-addition to form tertiary alcohols, a frequent issue when using esters or acid chlorides.[2][3]
The Orthogonal Roles of Halogen Substituents
The presence of both bromine and fluorine on the aromatic ring provides two distinct and highly valuable handles for synthetic diversification:
-
The Bromo Group: Positioned at the 4-position, the bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
The Fluoro Group: The fluorine atom at the 3-position significantly influences the electronic properties of the ring. Its strong electron-withdrawing nature can impact reaction rates and regioselectivity in subsequent synthetic steps.[6] In the context of the final drug molecule, fluorine is often incorporated to improve metabolic stability (by blocking sites of oxidative metabolism), enhance binding affinity to target proteins, and modify physicochemical properties like lipophilicity and pKa.[6]
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved from its corresponding carboxylic acid precursor. The following protocol is a robust, self-validating system designed for high yield and purity.
Retrosynthetic Analysis and Synthesis Pathway
The most direct and efficient synthetic route begins with the commercially available 4-bromo-3-fluorobenzoic acid. This acid is first activated, typically by conversion to its acyl chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.
Recommended Synthesis Protocol: Amide Coupling
This protocol describes the conversion of 4-bromo-3-fluorobenzoic acid to the target Weinreb amide. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials and Reagents:
-
4-Bromo-3-fluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. The reaction will effervesce (release of CO and CO₂ gas).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to check for methyl ester formation.
-
-
Amide Formation (Coupling):
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
-
Cool this suspension to 0 °C and add pyridine or DIPEA (2.5 eq) dropwise. Causality: The base neutralizes the HCl salt to liberate the free amine, which is the active nucleophile. An excess is used to also quench the HCl generated during the subsequent acylation.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride.
-
-
Aqueous Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine. Causality: The bicarbonate wash removes any unreacted acid and quenches excess acylating agent. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% EtOAc) as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a solid.
-
Expected Yield and Purity
The following table summarizes the expected outcomes for the described synthesis.
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Based on the starting carboxylic acid. |
| Purity (by HPLC) | >98% | After silica gel chromatography. |
| ¹H NMR | Conforms | Spectrum should show characteristic peaks for aromatic, methoxy, and N-methyl protons. |
| Mass Spec (ESI+) | [M+H]⁺ ~262.0 | Isotopic pattern for bromine should be observed. |
Core Applications in Pharmaceutical Synthesis
The true value of this intermediate lies in its predictable and high-yielding reactivity, serving as a gateway to more complex molecular architectures.
Workflow 1: Ketone Synthesis via Grignard Reaction
This workflow demonstrates the primary application of the Weinreb amide: the synthesis of a substituted benzophenone derivative.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C or -78 °C depending on the reactivity of the Grignard reagent.
-
Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise, maintaining the low temperature.
-
Reaction: Stir the mixture at the same temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ketone by flash column chromatography.
Workflow 2: C-C Bond Formation via Suzuki Cross-Coupling
This workflow illustrates how to utilize the aryl bromide for further molecular elaboration, a key step in building biaryl structures common in APIs.[5]
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine the 4-Bromo-3-fluoro... Weinreb amide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).[5] Degas the mixture again by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on structurally similar compounds and general laboratory best practices.[7]
Hazard Identification
Based on analogous fluorinated and brominated benzamides, the compound should be handled as potentially hazardous:
-
Respiratory Irritant: May cause respiratory irritation if inhaled as a dust.[8]
-
Acute Toxicity: May be harmful if swallowed.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood to avoid inhalation of dust.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[9]
-
Avoid generating dust. Handle as a solid with care.
-
Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents and moisture.
-
The compound is generally stable under recommended storage conditions.
Conclusion
This compound is a sophisticated and enabling pharmaceutical intermediate. Its value is derived from the combination of a reliable Weinreb amide handle for controlled ketone synthesis and strategically placed halogen atoms that serve as versatile points for synthetic diversification and property modulation. The robust synthetic protocols and predictable reactivity outlined in this guide empower chemists to efficiently construct complex molecular targets, accelerating the discovery and development of next-generation therapeutics.
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available at: [Link]
-
Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital. Available at: [Link]
- Google Patents. CN102040494A - Method for preparing p-fluorobenzaldehyde.
-
PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
Supporting Information. and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Available at: [Link]
-
National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]
-
National Institutes of Health. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Available at: [Link]
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The Weinreb Amide: A Keystone Strategy for Precise Ketone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Challenge of Ketone Synthesis
In the landscape of synthetic organic chemistry, the construction of ketones represents a fundamental and frequently encountered transformation. Ketones serve as versatile intermediates, their carbonyl functionality acting as a linchpin for a myriad of carbon-carbon bond-forming reactions and functional group interconversions critical to the synthesis of complex molecules, including active pharmaceutical ingredients. However, the seemingly straightforward addition of organometallic reagents to carboxylic acid derivatives is fraught with challenges, most notably the propensity for over-addition to yield tertiary alcohols.[1][2] This lack of control has historically necessitated circuitous synthetic routes, adding steps and reducing overall efficiency. The advent of the Weinreb-Nahm ketone synthesis in 1981 by Steven M. Weinreb and Steven Nahm marked a paradigm shift, offering a robust and elegant solution to this long-standing problem.[1][2][3] This guide provides an in-depth exploration of the mechanism of action of Weinreb amides in ketone synthesis, practical experimental protocols, and an analysis of the scope and limitations of this indispensable synthetic tool.
The Weinreb Amide: A Privileged Functional Group
At the heart of this methodology lies the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[3] This unique functional group is typically prepared by the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride.[1][4] The genius of the Weinreb amide resides in its ability to elegantly temper the reactivity of the carbonyl group, thereby preventing the undesired second addition of a nucleophile.
Preparation of Weinreb Amides
The synthesis of Weinreb amides can be accomplished from a variety of starting materials, with the choice of method often depending on the nature of the substrate and the desired scale of the reaction.
From Carboxylic Acids: The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and convergent approach.[5] This transformation necessitates the activation of the carboxylic acid, which can be achieved using a wide array of modern peptide coupling reagents.
Experimental Protocol: Preparation of a Weinreb Amide from a Carboxylic Acid using HATU
This protocol provides a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and HATU (1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired Weinreb amide.
A variety of other coupling reagents can also be employed, each with its own advantages in terms of reactivity, cost, and byproduct removal.[2]
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| DCC/HOBt | CH₂Cl₂ or DMF, 0 °C to rt | Cost-effective | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC/HOBt | CH₂Cl₂ or DMF, 0 °C to rt | Water-soluble urea byproduct | More expensive than DCC. |
| HATU/DIPEA | DMF, 0 °C to rt | High yields, fast reaction times | Expensive, requires careful handling. |
| CDI | THF, rt | Simple workup | Can be slow for hindered substrates. |
| Triphosgene | THF, with a base | Highly reactive, cost-effective | Triphosgene is highly toxic and requires careful handling.[4] |
Table 1. Comparison of common coupling reagents for Weinreb amide synthesis from carboxylic acids.
From Acid Chlorides and Esters: Weinreb amides can also be readily prepared from acid chlorides and esters. The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine is a classic and efficient method.[2] Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or by activating the N,O-dimethylhydroxylamine with a non-nucleophilic Grignard reagent such as isopropylmagnesium chloride.[2]
The Core Mechanism: Taming Reactivity Through Chelation
The remarkable success of the Weinreb ketone synthesis hinges on the formation of a highly stable tetrahedral intermediate upon nucleophilic attack of an organometallic reagent on the Weinreb amide.[3][6][7]
The Key Intermediate: A Stable Five-Membered Chelate
When an organolithium or Grignard reagent adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed. Unlike the analogous intermediate in reactions with esters or acid chlorides, this species is stabilized by the formation of a five-membered chelate ring involving the lithium or magnesium cation, the newly formed anionic oxygen, and the oxygen of the N-methoxy group.[3][6] This chelation significantly lowers the energy of the intermediate, rendering it stable at the low temperatures typically employed in the reaction (e.g., -78 °C).[2]
Diagram 1. The Weinreb Ketone Synthesis Mechanism.
This stabilized intermediate does not collapse to the ketone until acidic workup. Consequently, the highly reactive ketone is not present in the reaction mixture with the organometallic reagent, thus preventing the over-addition that plagues other methods. While direct spectroscopic observation of this transient intermediate is challenging, its existence is supported by a wealth of experimental data and computational studies.[8] The isolation and characterization of O-trimethylsilyl protected hemiaminals, formed by trapping the tetrahedral intermediate, provides strong evidence for its formation.[8]
The Role of the N-Methoxy Group: Electronic and Steric Effects
The N-methoxy group is not merely a passive participant in chelation. Its electron-withdrawing nature through the inductive effect makes the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack. Furthermore, the presence of the N-methyl and N-methoxy groups provides sufficient steric hindrance to disfavor the approach of a second equivalent of the organometallic reagent, even if a small amount of the ketone were to form prematurely.
Practical Implementation: A Step-by-Step Workflow
The successful execution of a Weinreb ketone synthesis relies on careful attention to experimental detail, particularly the maintenance of anhydrous conditions and low temperatures.
Experimental Protocol: Weinreb Ketone Synthesis with a Grignard Reagent
This protocol provides a general procedure for the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS by quenching a small aliquot with saturated aqueous NH₄Cl.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel.
Scope and Limitations: A Versatile Yet Nuanced Reaction
The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance. [2]It has been successfully employed in the synthesis of a vast array of ketones, including those bearing sensitive functional groups such as esters, silyl ethers, and N-protected amino acids. [2]A wide variety of organometallic reagents, including organolithiums, Grignard reagents, and organocuprates, can be used as nucleophiles.
However, the reaction is not without its limitations. Highly basic or sterically hindered nucleophiles can lead to side reactions, such as the elimination of the methoxy group to generate formaldehyde. [2]In some cases, enolization of the starting Weinreb amide can occur if the α-protons are particularly acidic and a strong, non-nucleophilic base is inadvertently formed.
Conclusion: A Cornerstone of Modern Synthesis
The Weinreb-Nahm ketone synthesis has firmly established itself as a cornerstone of modern organic synthesis. Its ability to deliver ketones with high fidelity and predictability, even in the presence of delicate functional groups, has made it an invaluable tool for chemists in academia and industry, particularly in the realm of drug discovery and development where the reliable construction of complex molecular architectures is paramount. The elegant simplicity of its mechanism, centered on the stabilizing influence of a five-membered chelate, is a testament to the power of fundamental chemical principles in solving complex synthetic challenges. As the demand for ever more sophisticated molecules continues to grow, the Weinreb amide will undoubtedly remain an essential and frequently utilized functional group in the synthetic chemist's arsenal.
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Weinreb ketone synthesis. Gropedia. Retrieved from [Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022-08-16). YouTube. Retrieved from [Link]
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Making Amides from Carboxylic Acids. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
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Singh, J., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]
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Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]
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Li, B., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
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Singh, J., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry. Retrieved from [Link]
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Weinreb Ketone Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. RSC Publishing. Retrieved from [Link]
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Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Retrieved from [Link]
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An In-Depth Technical Guide to the Role of 4-Bromo-3-Fluoro Substitution on Benzamide Reactivity
This guide provides an in-depth analysis of the 4-bromo-3-fluorobenzamide scaffold, a versatile building block in modern synthetic and medicinal chemistry. We will dissect the nuanced interplay of electronic and steric effects imparted by the halogen substituents and explore how these properties are strategically leveraged to control reactivity in key chemical transformations, particularly in the context of drug discovery and development.
The Physicochemical Landscape of 4-Bromo-3-Fluorobenzamide
The reactivity of the 4-bromo-3-fluorobenzamide core is not merely a sum of its parts but a result of the synergistic effects of the substituents on the aromatic ring. Understanding these foundational principles is critical for predicting reaction outcomes and designing rational synthetic routes.
The Dueling Influence of Electronic Effects
Both fluorine and bromine are halogens and thus exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect (+M). For halogens, the inductive effect overwhelmingly dominates.
-
Fluorine (at C3): Positioned meta to the amide group, fluorine's potent -I effect significantly lowers the electron density of the entire aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but can activate it for certain nucleophilic reactions. The C-F bond is the strongest single bond in organic chemistry, rendering it highly stable and often useful for blocking metabolic oxidation at that site in drug candidates.[1]
-
Bromine (at C4): Located para to the amide, bromine also exerts a strong -I effect. Its larger size and more diffuse p-orbitals result in a weaker +M effect compared to fluorine. Crucially, the carbon-bromine bond is significantly weaker and more polarizable than a carbon-fluorine or carbon-hydrogen bond, making it an excellent electrophilic site for oxidative addition by transition metals. This positions the C4-Br bond as the primary handle for functionalization via cross-coupling chemistry.[2][3]
The net result is an electron-poor aromatic ring with a highly activated site for metal-catalyzed reactions at the C4 position.
Caption: Electronic effects of substituents on the benzamide ring.
Steric and Conformational Considerations
While electronic effects are paramount, steric factors also play a role. The term steric hindrance refers to the non-bonding interactions that influence reaction rates and molecular shape.[4][5][6]
-
The fluorine atom at the C3 position is relatively small and generally does not impose significant steric bulk. However, its presence can influence the local conformation and the trajectory of incoming reagents, a phenomenon sometimes referred to as the "ortho effect," even when it is not strictly in the ortho position relative to the primary reactive site.[7][8]
-
The bromine atom at C4 is larger and can present more significant steric challenges for reactions targeting the adjacent C3 or C5 positions, though its primary role is typically as a leaving group.
Mastering Reactivity in Palladium-Catalyzed Cross-Coupling
The 4-bromo-3-fluorobenzamide scaffold is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations for C-C and C-N bond formation in modern drug development. The C4-Br bond provides a specific and reliable site for these reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[9] For 4-bromo-3-fluorobenzamide, this reaction enables the introduction of a vast array of aryl and heteroaryl groups at the C4 position.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The electron-deficient nature of the aromatic ring, enhanced by the 3-fluoro substituent, facilitates the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Br bond.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-fluorobenzamide.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 93 | [10] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | N/A (Exemplary) |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 | N/A (Exemplary) |
The Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine.[11][12][13][14] This transformation is indispensable in medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals. The 4-bromo-3-fluorobenzamide scaffold serves as an excellent substrate, allowing for the introduction of primary and secondary amines at the C4 position.
The choice of ligand and base is critical for a successful Buchwald-Hartwig reaction, as these components influence the efficiency of the catalytic cycle and the scope of compatible amines.[15] Sterically hindered phosphine ligands are commonly employed.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq) to an oven-dried vial.
-
Reactant Addition: Add 4-bromo-3-fluorobenzamide (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring. Monitor the reaction for completion by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl product.
Synthesis of the 4-Bromo-3-fluorobenzamide Core
The starting material itself is typically synthesized from commercially available precursors. A common route involves the bromination of 4-fluorobenzaldehyde, followed by oxidation to the carboxylic acid and subsequent amidation.[16][17][18] Another pathway involves the multi-step conversion from 3-bromo-4-fluorobenzoic acid.[19]
Protocol: Synthesis from 3-Bromo-4-fluorobenzoic Acid
-
Acid Chloride Formation: Suspend 3-bromo-4-fluorobenzoic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Amidation: Cool the resulting acid chloride solution in an ice bath. Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Isolation: Allow the mixture to warm to room temperature. Collect the resulting precipitate by filtration, wash with cold water and a small amount of cold dichloromethane, and dry under vacuum to yield 4-bromo-3-fluorobenzamide.
Strategic Applications in Drug Discovery
The 4-bromo-3-fluorobenzamide scaffold is a privileged structure in medicinal chemistry. The bromine atom serves as a "synthetic handle" for late-stage functionalization, enabling the rapid generation of diverse compound libraries for biological screening. The fluorine atom can enhance metabolic stability by blocking P450-mediated oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions.[1][20]
For instance, derivatives of 4-bromobenzamide have been investigated as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[21][22] In such designs, the core benzamide provides a key hydrogen bonding scaffold, the 4-position is used to introduce groups that occupy a specific binding pocket, and the 3-fluoro substituent can modulate electronic properties and improve pharmacokinetic profiles.
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Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles - OSTI.gov. Available at: [Link]
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Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring - ResearchGate. Available at: [Link]
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ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles - ACS Publications. Available at: [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. Available at: [Link]
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Steric Hindrance - YouTube. Available at: [Link]
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Buchwald-Hartwig Coupling - YouTube. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
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4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. Available at: [Link]
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Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f - Semantic Scholar. Available at: [Link]
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(PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons - ResearchGate. Available at: [Link]
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The Alchemist's Amide: A Technical Guide to Substituted N-Methoxy-N-Methylbenzamides in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Peptide Bond - A New Paradigm in Acylation
In the intricate world of organic synthesis, where the precise construction of molecular architecture reigns supreme, the amide functionality has long been a cornerstone. Yet, its inherent stability, a virtue in many contexts, presents a significant challenge when controlled C-C bond formation is the goal. The advent of the N-methoxy-N-methylamide, or Weinreb amide, marked a paradigm shift. This ingeniously modified amide, developed by Steven M. Weinreb and Steven Nahm in 1981, tamed the reactivity of the carbonyl group, preventing the pervasive issue of over-addition by organometallic reagents.[1][2] This guide offers a deep dive into the core of this powerful synthetic tool, exploring the synthesis, reactivity, and strategic applications of substituted N-methoxy-N-methylbenzamides, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this remarkable functionality in their own synthetic endeavors.
The Unveiling of a Stable Intermediate: The Genius of the Weinreb Amide
The primary challenge in reacting organometallic reagents with traditional acylating agents like esters or acid chlorides is their high reactivity, which often leads to a double addition, yielding tertiary alcohols instead of the desired ketones.[3][4] The Weinreb amide elegantly circumvents this by forming a stable tetrahedral intermediate upon nucleophilic attack. This stability arises from the chelation of the metal cation by both the carbonyl oxygen and the N-methoxy oxygen, creating a five-membered ring that is resistant to collapse and further reaction until acidic workup.[4][5] This chelation-controlled reactivity is the cornerstone of the Weinreb ketone synthesis, allowing for the clean and high-yield formation of ketones.[4][5]
Caption: Mechanism of the Weinreb Ketone Synthesis.
The Art of Amide Construction: Synthesis of Substituted N-Methoxy-N-Methylbenzamides
The versatility of Weinreb amides is further enhanced by the variety of methods available for their synthesis, starting from common carboxylic acid derivatives.
From Carboxylic Acids: The Power of Coupling Reagents
Direct conversion of carboxylic acids to Weinreb amides is a highly efficient route, often employing peptide coupling reagents.[6] These reagents activate the carboxylic acid, facilitating its reaction with N,O-dimethylhydroxylamine.
Protocol 2.1.1: Weinreb Amide Synthesis using HATU
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or CH2Cl2.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-activated ester, which is then readily attacked by the amine.[7]
Other notable coupling reagents for this transformation include:
-
HBTU/HOBt: Similar to HATU, these reagents form an activated ester intermediate.[8]
-
POCl₃: A cost-effective method where phosphorus oxychloride acts as the acid activator in the presence of a base.[9]
-
CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): This reagent, in conjunction with a base like N-methylmorpholine (NMM), provides a mild and efficient route to Weinreb amides.[6]
From Acid Chlorides: A Direct and Robust Method
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a straightforward and often high-yielding method for preparing Weinreb amides.[1]
Protocol 2.2.1: Synthesis of N-methoxy-N-methylbenzamide from Benzoyl Chloride
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent like CH2Cl2 or THF.
-
Add a base , such as pyridine or triethylamine (2.2 equiv), and cool the mixture to 0 °C.
-
Slowly add the benzoyl chloride (1.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated NaHCO3, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
From Esters: Leveraging Aluminum Reagents
Esters can be directly converted to Weinreb amides using aluminum-based reagents, which activate the ester for amidation.[1] Trimethylaluminum (AlMe₃) is a common reagent for this transformation.[6]
Protocol 2.3.1: Weinreb Amide Synthesis from an Ester using Trimethylaluminum
-
Dissolve the amine (N,O-dimethylhydroxylamine hydrochloride, 1.2 equiv) in an anhydrous, non-protic solvent like toluene or CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (1.2 equiv, typically 2.0 M in hexanes or toluene) dropwise. Methane gas will evolve.
-
Stir the mixture at room temperature for approximately 30-60 minutes to form the dimethylaluminum amide reagent.
-
Add the ester (1.0 equiv) to the freshly prepared aluminum amide solution.
-
Heat the reaction mixture (typically to reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography.
An alternative and more convenient procedure involves the use of the hydrochloride salt of the amine directly with trimethylaluminum, which forms chloroaluminum amides in situ.[10]
The Transformative Power: Reactivity of Weinreb Amides
The true utility of substituted N-methoxy-N-methylbenzamides lies in their predictable and clean reactivity with a range of nucleophiles and reducing agents.
Synthesis of Ketones: The Weinreb Ketone Synthesis
The reaction of Weinreb amides with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) is the most prominent application, providing a reliable route to ketones.
Caption: A typical experimental workflow for Weinreb ketone synthesis.
Protocol 3.1.1: General Procedure for Weinreb Ketone Synthesis
-
Dissolve the substituted N-methoxy-N-methylbenzamide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C , depending on the reactivity of the organometallic reagent.
-
Slowly add the Grignard or organolithium reagent (1.1-1.5 equiv) dropwise.
-
Stir the reaction at the cooled temperature for a specified time (typically 30 minutes to 2 hours), then allow it to warm to room temperature and stir for an additional period.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl or 1 M HCl at 0 °C.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting ketone by column chromatography or distillation.
Table 1: Examples of Weinreb Ketone Synthesis with Substituted Benzamides
| Entry | Substituted Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | ~90% | [11] |
| 2 | 4-Fluoro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | 4'-Fluoroacetophenone | High | [12] |
| 3 | N-methoxy-N-methyl-2-naphthamide | Ethylmagnesium bromide | 1-(Naphthalen-2-yl)propan-1-one | High | N/A |
| 4 | 4-Methoxy-N-methylbenzamide | Cyclopropylmagnesium bromide | Cyclopropyl(4-methoxyphenyl)methanone | High | [13] |
Synthesis of Aldehydes: Controlled Reduction
Weinreb amides can be selectively reduced to aldehydes using hydride reagents.[1] The stable hemiaminal intermediate formed prevents over-reduction to the corresponding alcohol.[14]
Protocol 3.2.1: Aldehyde Synthesis via Weinreb Amide Reduction with LiAlH₄
-
Dissolve the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C .
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.0 M in THF, 1.0-1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 30-60 minutes.
-
Quench the reaction carefully at -78 °C by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the aldehyde.
Diisobutylaluminum hydride (DIBAL-H) is another common and often more selective reducing agent for this transformation.[15]
Strategic Implementation in Complex Synthesis
The reliability and functional group tolerance of the Weinreb amide chemistry have made it a valuable tool in the total synthesis of natural products and the development of pharmaceuticals.[1][16]
Case Study: Synthesis of a Pharmaceutical Intermediate
In the synthesis of various pharmaceutical agents, the introduction of a specific ketone functionality is often a crucial step. For example, the synthesis of certain enzyme inhibitors may require the construction of a biaryl ketone. The use of a substituted N-methoxy-N-methylbenzamide allows for the coupling of a complex aryl Grignard reagent without the risk of side reactions that could compromise the yield of the desired intermediate.[17][18]
Safety and Handling of Reagents
N,O-dimethylhydroxylamine hydrochloride is the most common precursor for Weinreb amide synthesis.[1] It is a hygroscopic solid that can cause skin and serious eye irritation.[19][20]
-
Handling: Always handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22] Avoid breathing dust.[22]
-
Storage: Store in a tightly closed container in a dry and cool place, preferably under an inert atmosphere.[23]
-
First Aid: In case of contact with skin, wash thoroughly with soap and water.[19][21] If in eyes, rinse cautiously with water for several minutes.[19][21] Seek medical attention if irritation persists.[19][21]
Conclusion: An Enduring Legacy in Synthesis
The N-methoxy-N-methylbenzamide has firmly established itself as more than just a clever synthetic trick; it is a robust and versatile functional group that has fundamentally altered the landscape of ketone and aldehyde synthesis. Its ability to elegantly control reactivity through chelation provides a level of precision that is indispensable in modern organic chemistry. For researchers in academia and industry, a thorough understanding of the principles and protocols outlined in this guide is not just beneficial but essential for the efficient and strategic construction of complex molecules that drive innovation in medicine and materials science.
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Capot Chemical. (2021, July 16). MSDS of N,O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. "N-(4-methoxy-2-methyl-phenyl)benzamide synthesis" PubChem Compound Summary for CID 13845873. Retrieved from [Link]
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National Center for Biotechnology Information. "N-Methoxy-N-methylbenzamide" PubChem Compound Summary for CID 569575. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
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Organic Syntheses. conversion of esters to amides with dimethylaluminum amides. Retrieved from [Link]
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Chemistry Steps. Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
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Grokipedia. Weinreb ketone synthesis. Retrieved from [Link]
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ResearchGate. (2008). A novel approach to amidines from esters. Retrieved from [Link]
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Pace, V., & Holzer, W. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship. Retrieved from [Link]
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National Center for Biotechnology Information. "4-methoxy-N-methylbenzamide" PubChem Compound Summary for CID 346031. Retrieved from [Link]
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Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(2), 204–219.
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
- Nakano, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47869–47876.
- van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(19), 7954–7958.
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Semantic Scholar. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
- Flynn, D. L., et al. (1997). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of the American Chemical Society, 119(20), 4874–4881.
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Organic Syntheses. Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. Retrieved from [Link]
- Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2358–2365.
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ResearchGate. (2019). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]
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Fisher Scientific. Amide Synthesis. Retrieved from [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubChem. Retrieved from [Link]
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AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal and process chemistry, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, a notable Weinreb amide, has emerged as a critical building block, valued for its predictable reactivity and versatility. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic protocol, and its practical application, underscoring the chemical principles that guide its use in the laboratory.
The unique arrangement of a bromine atom, a fluorine atom, and a Weinreb amide on the benzoyl scaffold endows this molecule with a trifecta of synthetic handles. The bromo- and fluoro-substituents offer opportunities for a variety of cross-coupling reactions and nucleophilic aromatic substitutions, while the N-methoxy-N-methylamide functionality provides a reliable and mild route to ketones and aldehydes. This inherent chemical potential makes it a sought-after precursor in the synthesis of high-value compounds, particularly in the pharmaceutical industry.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrFNO₂ | [1] |
| Molecular Weight | 262.08 g/mol | [1] |
| CAS Number | 343564-56-7 | [1] |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)Br)F)OC | |
| Monoisotopic Mass | 260.98007 Da | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. |
Strategic Synthesis: The Weinreb Amide Approach
The synthesis of this compound is most effectively achieved through the formation of a Weinreb amide from the corresponding acyl chloride. This method is widely favored in organic synthesis due to its high efficiency and the stability of the resulting amide, which circumvents over-addition issues common with more reactive organometallic reagents.
The logical workflow for this synthesis commences with the readily available 4-bromo-3-fluorobenzoic acid.
Caption: Synthetic pathway from 4-bromo-3-fluorobenzoic acid to the target Weinreb amide.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the laboratory-scale synthesis of the title compound, beginning with the conversion of 4-bromo-3-fluorobenzoic acid to its acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Part 1: Formation of 4-Bromo-3-fluorobenzoyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 equivalent).
-
Solvent and Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 equivalents) or dissolve in a dry, aprotic solvent such as dichloromethane (DCM) followed by the dropwise addition of oxalyl chloride ((COCl)₂, ~1.5-2.0 equivalents) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Progression: Gently heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Upon completion, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-3-fluorobenzoyl chloride is typically used in the next step without further purification.
Part 2: Weinreb Amide Formation
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) in dry dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add a suitable base, such as pyridine or triethylamine (2.2-3.0 equivalents), to neutralize the hydrochloride salt and act as an acid scavenger.
-
Acyl Chloride Addition: Dissolve the crude 4-bromo-3-fluorobenzoyl chloride from Part 1 in dry DCM and add it dropwise to the cooled amine solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Application in Organic Synthesis: A Precursor to Ketones
The primary utility of this compound lies in its role as a stable and efficient precursor for the synthesis of ketones. Its reaction with organometallic reagents, such as Grignard or organolithium reagents, proceeds via a stable tetrahedral intermediate that resists further addition, thus cleanly affording the desired ketone upon acidic work-up.
A practical application of this is the synthesis of 3-fluoro-4-bromo-acetophenone[2].
Caption: Reaction of the Weinreb amide with a Grignard reagent to form a ketone.
Experimental Protocol: Synthesis of 3-Fluoro-4-bromo-acetophenone
-
Reaction Setup: Dissolve 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylmagnesium chloride (CH₃MgCl, ~1.7 equivalents) in THF dropwise while maintaining the temperature at 0 °C[2].
-
Reaction Progression: Stir the reaction mixture continuously at 0 °C for 1 hour. Monitor the reaction for completion by TLC[2].
-
Quenching: Carefully quench the reaction by the slow addition of a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl)[2].
-
Extraction and Isolation: Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-bromo-acetophenone[2]. This product is often of sufficient purity for use in subsequent reactions without further purification[2].
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its inherent stability, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable tool for chemists engaged in the synthesis of complex target molecules. The reliable and high-yielding protocols for its synthesis and subsequent transformation into ketones underscore its importance as a robust intermediate. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly expand, paving the way for new discoveries and innovations in chemical synthesis.
References
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A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-N-methoxy-N-methylbenzamide
Foreword: Navigating the Spectroscopic Landscape of Weinreb Amides
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the Weinreb amide (N-methoxy-N-methylamide) functionality stands as a cornerstone for the controlled synthesis of ketones and aldehydes.[1][2] Its stability and predictable reactivity have made it an invaluable tool for drug development professionals. However, the successful synthesis and application of these molecules are critically dependent on rigorous structural verification. This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize a representative Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8) .
Initial research for this guide was directed towards 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7). However, a thorough search of public databases and chemical literature revealed a lack of available experimental spectroscopic data for this specific molecule. In the spirit of scientific integrity and to provide a guide grounded in verifiable data, we have pivoted to the closely related and spectroscopically rich analogue, 4-Fluoro-N-methoxy-N-methylbenzamide.
This document is structured to serve as a practical resource for researchers and scientists. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. Each section is designed to be a self-validating system, providing not only the "what" but the "why," grounded in authoritative sources and established protocols.
Molecular Structure and Its Spectroscopic Implications
4-Fluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound with a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol .[3] Its structure, featuring a para-fluorinated benzene ring attached to the Weinreb amide moiety, gives rise to a unique and informative spectroscopic fingerprint. The presence of the fluorine atom, in particular, introduces characteristic couplings that are invaluable for structural elucidation by NMR spectroscopy.
Caption: Molecular structure of 4-Fluoro-N-methoxy-N-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-N-methoxy-N-methylbenzamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine adds another layer of detail through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum to identify and quantify the hydrogen nuclei in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of 4-Fluoro-N-methoxy-N-methylbenzamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
The solvent should contain an internal standard for chemical shift referencing, typically tetramethylsilane (TMS) at 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse experiment is typically sufficient.
-
Key acquisition parameters to consider:
-
Pulse Width: Calibrated to a 90° pulse.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for quantitative analysis.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration.
-
-
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Fluoro-N-methoxy-N-methylbenzamide is expected to show distinct signals for the aromatic protons and the methyl groups of the Weinreb amide moiety.
| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons (ortho to F) | ~7.1-7.3 | Triplet or Doublet of Doublets | 2H | Protons on C5 and C9 |
| Aromatic Protons (ortho to C=O) | ~7.7-7.9 | Doublet of Doublets | 2H | Protons on C6 and C8 |
| N-CH₃ | ~3.3 | Singlet | 3H | Methyl group on Nitrogen |
| O-CH₃ | ~3.8 | Singlet | 3H | Methoxy group |
Note: The exact chemical shifts and multiplicities are dependent on the solvent and the spectrometer field strength. The aromatic region will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Causality in Interpretation:
-
The downfield shift of the protons ortho to the carbonyl group is due to the electron-withdrawing nature of the amide functionality.
-
The protons ortho to the fluorine atom will exhibit splitting due to coupling with the ¹⁹F nucleus (typically a doublet of triplets).
-
The N-CH₃ and O-CH₃ groups are expected to be sharp singlets, although restricted rotation around the C-N amide bond can sometimes lead to broadening of these signals, a known characteristic of Weinreb amides.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments in the molecule.
Methodology:
-
Sample Preparation: A more concentrated sample (50-100 mg) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The same solvent and preparation method as for ¹H NMR can be used.
-
Instrumental Analysis:
-
A standard proton-decoupled ¹³C NMR experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters:
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.
-
-
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons.
| Signal | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~165-170 | C=O |
| Aromatic C-F | ~160-165 (doublet) | C7 |
| Aromatic C-H | ~115-135 | C5, C6, C8, C9 |
| Aromatic C-C=O | ~130-135 | C4 |
| N-CH₃ | ~34 | N-Methyl |
| O-CH₃ | ~61 | O-Methyl |
Causality in Interpretation:
-
The carbonyl carbon is significantly downfield due to its sp² hybridization and the attached electronegative oxygen atom.
-
The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF), a definitive feature in the ¹³C NMR of fluorinated compounds.
-
Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF).
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain an IR spectrum to identify the key functional groups.
Methodology:
-
Sample Preparation: ATR-FTIR requires minimal sample preparation. A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond).
-
Instrumental Analysis:
-
A background spectrum of the clean, empty ATR crystal is collected first. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
The sample is then placed on the crystal, and the sample spectrum is recorded.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Data Interpretation: IR Spectrum
The IR spectrum of 4-Fluoro-N-methoxy-N-methylbenzamide will be dominated by absorptions from the carbonyl group and the aromatic ring.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~1640-1680 | C=O stretch | Amide |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Amide |
| ~1160 | C-F stretch | Aryl-Fluoride |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2800-3000 | C-H stretch | Aliphatic (CH₃) |
Causality in Interpretation:
-
The strong absorption around 1650 cm⁻¹ is a hallmark of the amide carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.
-
The presence of sharp peaks in the 1480-1600 cm⁻¹ region confirms the aromatic nature of the compound.
-
The C-F stretch is a strong absorption but can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.
Experimental Protocol: Electrospray Ionization (ESI) MS
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrumental Analysis:
-
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Data Interpretation: Mass Spectrum
-
Full Scan MS: The primary ion expected is the protonated molecule [M+H]⁺ at an m/z of 184.18. The presence of this peak confirms the molecular weight of the compound.
-
MS/MS Fragmentation: Fragmentation of the [M+H]⁺ ion would likely involve cleavage of the amide bonds, leading to characteristic fragment ions. For example, loss of the N-methoxy-N-methyl group could lead to a fragment corresponding to the 4-fluorobenzoyl cation.
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of 4-Fluoro-N-methoxy-N-methylbenzamide through NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, and together they form a robust analytical workflow essential for quality control, reaction monitoring, and final product verification in any research and development setting. This guide has outlined the fundamental principles, practical protocols, and logical interpretation strategies that underpin the spectroscopic analysis of this important class of molecules.
References
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AA Blocks. (n.d.). 116332-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Retrieved from [Link]
-
Synthonix. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6).
- Gande, M. R., & Kapur, M. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8036–8040.
-
PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Molecules. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
- White, J. D., & Kuntiyong, P. (2012). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(17), 7538–7546.
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
-
BIOFOUNT. (n.d.). 192436-83-2|4-溴-N-甲氧基-N-甲基苯甲酰胺. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol Guide: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Document ID: AN-SMC-4B3FWA-20260121
Introduction: Strategic Utility in Synthesis
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is a highly versatile synthetic intermediate, strategically valuable in the fields of medicinal chemistry and advanced materials science. Its architecture offers a unique combination of functionalities: a bromine atom positioned for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a Weinreb amide (N-methoxy-N-methyl amide) group.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organohalide with an organoboron species, providing a powerful tool for constructing complex molecular frameworks such as biaryls.[1][2][3]
A key advantage of employing the this compound substrate lies in the stability of the Weinreb amide. This group is robust enough to withstand the conditions of many cross-coupling reactions, yet it can be readily and chemoselectively converted into a ketone or aldehyde in a subsequent step, offering a gateway to a wide array of further chemical transformations.[4] This application note provides a detailed mechanistic overview, a field-proven experimental protocol, and critical insights for successfully employing this substrate in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Dissection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the this compound.[8] This is frequently the rate-determining step of the overall reaction. The general reactivity trend for aryl halides is I > Br > Cl, making aryl bromides like the title compound excellent substrates.[6][7]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This process is not spontaneous and requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium, displacing the halide.[1][9][11]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the Pd(II) center.[5][7] This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 343564-56-7 | 262.08 | Aryl Halide Substrate |
| Arylboronic Acid | Substrate-dependent | - | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
| Nitrogen or Argon Gas, high purity | - | - | Inert Atmosphere |
Step-by-Step Experimental Procedure
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.[12][13]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with high-purity nitrogen or argon gas for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The solvents should be degassed prior to use by sparging with nitrogen or argon for 20-30 minutes.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Data Summary and Stoichiometry
| Component | Stoichiometric Ratio (eq.) | Moles (for 1 mmol scale) | Mass/Volume (for 1 mmol scale) |
| This compound | 1.0 | 1.0 mmol | 262 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol | Varies |
| Pd(dppf)Cl₂ | 0.03 (3 mol %) | 0.03 mmol | 22 mg |
| K₂CO₃ | 2.0 | 2.0 mmol | 276 mg |
| 1,4-Dioxane : Water | 4:1 v/v | - | 8 mL : 2 mL |
Scientific Rationale and Troubleshooting
Causality Behind Experimental Choices
-
Catalyst System (Pd(dppf)Cl₂): This Pd(II) precatalyst is air-stable and widely effective for a range of aryl bromides. The dppf ligand provides both the steric bulk and electron-donating character necessary to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[5]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective for activating boronic acids without being harsh enough to hydrolyze the Weinreb amide. Its solubility in the aqueous phase of the solvent system is crucial for its function.[8] For more challenging couplings or acid-sensitive substrates, other bases like K₃PO₄ or Cs₂CO₃ may offer advantages.
-
Solvent System (Dioxane/Water): This biphasic system is a standard for Suzuki couplings. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and facilitates the formation of the boronate species.[5]
Potential Side Reactions and Mitigation
-
Protodeboronation: The C-B bond of the boronic acid is cleaved, regenerating the arene. This is often caused by acidic impurities or prolonged heating.
-
Mitigation: Use high-purity reagents and anhydrous solvents. Avoid unnecessarily long reaction times.
-
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This can be promoted by the presence of oxygen.
-
Mitigation: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding debrominated compound.
-
Mitigation: This can result from side reactions with the base or solvent at high temperatures. Running the reaction at the lowest effective temperature can minimize this pathway.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of catalyst or a different precatalyst. Ensure proper degassing and inert atmosphere technique. Increase temperature in 10°C increments. |
| Significant Side Products | Oxygen contamination (homocoupling); Impure reagents (protodeboronation). | Improve inert atmosphere technique. Use freshly purified starting materials and anhydrous solvents. |
| Product Decomposition | Reaction temperature too high; Product is sensitive to the base. | Lower the reaction temperature. Screen milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[9] |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. [Link]
-
Deng, C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12591–12645. [Link]
-
Babu, B., et al. (2018). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 8(52), 29598-29605. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9723. [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
So, C. M., & Kwong, F. Y. (n.d.). General Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates. Retrieved from [Link]
-
Scrivanti, A., & Bovo, S. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 4(2), 143-150. [Link]
-
Viciosa, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2131–2143. [Link]
-
PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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- 13. chemicalbook.com [chemicalbook.com]
Application Note: A Protocol for the Synthesis of Ketones Utilizing 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Abstract
This technical guide provides a comprehensive protocol for the synthesis of ketones using 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, a specialized Weinreb amide. The Weinreb ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to circumvent the common issue of over-addition by organometallic reagents.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and practical guidance. We will explore the causality behind experimental choices, ensuring a robust and reproducible procedure for accessing valuable ketone intermediates.
Introduction: The Strategic Advantage of Weinreb Amides
The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone moiety is a key building block in countless pharmaceuticals and functional materials.[4] Traditional methods for ketone synthesis, such as the reaction of Grignard or organolithium reagents with esters or acid chlorides, are often plagued by a critical side reaction: over-addition.[5][6] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohols as undesired byproducts.[3][7]
The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem.[1] The use of N-methoxy-N-methylamides, or "Weinreb amides," allows for the controlled, single addition of a potent organometallic nucleophile to yield a ketone upon aqueous workup.[4][8] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate that resists collapse and further reaction until acidic quenching.[1][9] This reliability has established the Weinreb amide as an indispensable tool in organic synthesis.[1][2] This guide focuses on the application of a specific, functionalized Weinreb amide, this compound, as a versatile precursor to a range of substituted aryl ketones.
The Reagent: this compound
The subject of this protocol, this compound, is a valuable starting material. The presence of both a bromine and a fluorine atom on the aromatic ring provides handles for subsequent, diverse chemical modifications, such as cross-coupling reactions, making the resulting ketone products highly valuable in discovery chemistry.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 343564-56-7[10][11] |
| Molecular Formula | C₉H₉BrFNO₂[10] |
| Molecular Weight | 262.08 g/mol [10] |
| Appearance | Typically a white to off-white solid |
| Purity | ≥97% recommended |
The Underlying Chemistry: Reaction Mechanism
The success of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide. When an organometallic reagent (R'-M) attacks the amide carbonyl, a tetrahedral intermediate is formed. Unlike the intermediate in ester reactions, this adduct is stabilized by the formation of a five-membered chelate ring involving the carbonyl oxygen, the metal cation (e.g., MgX or Li), and the methoxy oxygen.[1][2][8] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until the addition of an acid during the workup.[8][9] This prevents the nascent ketone from being present in the reaction mixture with unreacted organometallic reagent, thus inhibiting over-addition.[12]
Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent. The procedure can be adapted for use with organolithium reagents.[13][14]
Safety Precautions: This reaction must be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for success. Organometallic reagents are highly reactive and pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
Table 2: List of Required Reagents and Solvents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 4-Bromo-3-fluoro-Weinreb Amide | C₉H₉BrFNO₂ | 262.08 | 1.00 g | 3.82 | 1.0 |
| Grignard Reagent (e.g., 1.0 M in THF) | R-MgX | - | 4.6 mL | 4.58 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2 g | - | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve this compound (1.00 g, 3.82 mmol) in anhydrous THF (~20 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., 1.0 M solution, 4.6 mL, 4.58 mmol, 1.2 eq.) dropwise via syringe over approximately 15 minutes. Maintain the internal temperature below 5 °C. A slight exotherm may be observed.
-
Reaction: Stir the mixture at 0 °C for 1 hour. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete.
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (~20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ketone product.
Expected Results and Versatility
The described protocol is highly versatile and can be applied to a wide range of organometallic nucleophiles. The halogen substituents on the aromatic ring are well-tolerated under these conditions.
Table 3: Exemplary Scope of the Reaction
| Entry | Organometallic Reagent (R'-M) | Expected Ketone Product | Hypothetical Yield |
| 1 | Methylmagnesium Bromide | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | 85-95% |
| 2 | Phenylmagnesium Bromide | (4-Bromo-3-fluorophenyl)(phenyl)methanone | 80-90% |
| 3 | Butyllithium | 1-(4-Bromo-3-fluorophenyl)pentan-1-one | 82-92% |
| 4 | Vinylmagnesium Bromide | 1-(4-Bromo-3-fluorophenyl)prop-2-en-1-one | 75-85% |
Conclusion
The Weinreb amide methodology provides a robust and high-yielding route for the synthesis of ketones from carboxylic acid derivatives. This application note details a reliable protocol for using this compound as a precursor for substituted aryl ketones, which are valuable intermediates in pharmaceutical and materials science research. The key to the method's success is the formation of a stable, chelated intermediate that effectively prevents the over-addition of organometallic reagents. By following the detailed steps and understanding the underlying mechanism, researchers can confidently and efficiently synthesize a diverse array of ketone products.
References
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Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Ali, H. S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Giannerini, M., et al. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]
-
Tymtsunik, A. V., et al. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. ChemSusChem. [Link]
-
Giannerini, M., et al. (2016). Supporting Information: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. University of Groningen. [Link]
-
Ohmura, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Weinreb ketone synthesis. Grokipedia. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Warrilow, C. E., et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Ali, H. S. (2021). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Organic Chemistry Explained (2021). Weinreb ketone synthesis. YouTube. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-fluorobenzamides
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern drug discovery and development, the ability to precisely and efficiently modify complex molecular architectures is paramount. Aryl halides, particularly those bearing fluorine and amide functionalities, are key building blocks for a vast array of biologically active compounds. The 4-bromo-3-fluorobenzamide scaffold represents a valuable starting material, offering a handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine and amide groups significantly influences the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 4-bromo-3-fluorobenzamides. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions, offering insights into the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions.[1] The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle.[1]
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromo-3-fluorobenzamide to form a Pd(II) intermediate. The electron-withdrawing nature of the fluorine and amide groups can facilitate this step.
-
Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[1] This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[1]
For the Heck reaction, the mechanism varies slightly, involving migratory insertion of an olefin followed by β-hydride elimination.[2]
PART 1: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for forming biaryl structures and is widely used in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[3][4][5]
Causality Behind Experimental Choices for Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzamide
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, modern pre-catalysts such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable phosphine ligand are often more robust and efficient for challenging substrates. The use of stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species is a common and practical approach.[6]
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl bromides like 4-bromo-3-fluorobenzamide, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzamide with Phenylboronic Acid
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Equivalents |
| 4-Bromo-3-fluorobenzamide | 218 mg | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 |
| Pd(dppf)Cl₂ | 37 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 |
| 1,4-Dioxane | 4 mL | - |
| Water | 1 mL | - |
| Anhydrous Sodium Sulfate | As needed | - |
| Silica Gel for Chromatography | As needed | - |
| Solvents for Chromatography | As needed | - |
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzamide (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂ (37 mg, 0.05 mmol) to the vial.
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
PART 2: The Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction provides a valuable route to substituted alkenes by coupling aryl halides with olefins.[8][9] For a substrate like 4-bromo-3-fluorobenzamide, careful selection of the catalyst, base, and additives is necessary to achieve high yields and selectivity.
Causality Behind Experimental Choices for Heck Coupling
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst for the Heck reaction.[2] It is often used in combination with a phosphine ligand.
-
Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction. However, for less reactive aryl bromides, more electron-rich and bulky ligands such as tri-o-tolylphosphine (P(o-tol)₃) can be beneficial.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is required to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used for the Heck reaction.
Protocol: Heck Coupling of 4-Bromo-3-fluorobenzamide with Styrene
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Equivalents |
| 4-Bromo-3-fluorobenzamide | 218 mg | 1.0 |
| Styrene | 125 mg (137 µL) | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg | 0.02 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 12.2 mg | 0.04 |
| Triethylamine (Et₃N) | 202 mg (278 µL) | 2.0 |
| N,N-Dimethylformamide (DMF) | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-3-fluorobenzamide (218 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (278 µL, 2.0 mmol) and styrene (137 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the stilbene derivative.
PART 3: The Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11][12] This reaction is typically co-catalyzed by palladium and copper(I).[10][11]
Causality Behind Experimental Choices for Sonogashira Coupling
-
Palladium Catalyst: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional phosphine ligands is commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this transformation.
-
Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.
-
Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent system with THF or DMF.
Protocol: Sonogashira Coupling of 4-Bromo-3-fluorobenzamide with Phenylacetylene
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Functionalized Ketones via Grignard Reaction with 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Abstract: This document provides a comprehensive guide to the synthesis of ketones using the Weinreb-Nahm ketone synthesis protocol.[1] Specifically, it details the reaction between a Grignard reagent and the Weinreb amide, 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide. The inherent stability and chemoselectivity of the Weinreb amide make it an exemplary substrate for producing ketones in high yield, effectively preventing the common side reaction of over-addition that leads to tertiary alcohols.[2][3] This guide covers the underlying mechanism, detailed safety protocols, a step-by-step experimental procedure, troubleshooting, and methods for product purification and characterization, tailored for researchers in synthetic chemistry and drug development.
Scientific Foundation: The Weinreb-Nahm Advantage
The synthesis of ketones from carboxylic acid derivatives is a cornerstone of organic chemistry. However, traditional methods involving highly reactive organometallic reagents (like Grignards) with esters or acid chlorides are often plagued by poor control. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3][4]
The Weinreb-Nahm synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue.[1] The key is the use of an N-methoxy-N-methylamide, or "Weinreb amide."
The Stabilizing Chelate Mechanism
The success of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon addition of an organometallic reagent. The reaction proceeds via nucleophilic attack of the Grignard reagent on the amide carbonyl. The resulting intermediate is stabilized by the formation of a five-membered chelate ring involving the magnesium atom, the carbonyl oxygen, and the N-methoxy oxygen.[1][2][5] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[1][5] This stability effectively shields it from further nucleophilic attack, thus preventing over-addition.[2]
Caption: The reaction mechanism of the Weinreb ketone synthesis.
Safety & Handling: Managing Reactive Reagents
Grignard reagents are highly reactive, flammable, and moisture-sensitive.[6][7] All operations must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).[8][9]
-
Hazards:
-
Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable.[6][10] Ensure no open flames or spark sources are present. The Grignard formation is exothermic and can cause the solvent to boil.[6]
-
Reactivity with Protic Solvents: Grignard reagents react violently with water, alcohols, and other protic sources.[9][10] This reaction is highly exothermic and liberates flammable hydrocarbon gases.
-
Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns.[6]
-
-
Required Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox. All glassware must be rigorously oven- or flame-dried before use.[8][11]
-
Anhydrous Reagents: Use anhydrous solvents and ensure all starting materials are free of water.
-
Temperature Control: Have an ice-water or dry ice/acetone bath readily available to control the reaction exotherm, especially during Grignard reagent addition.[10]
-
Detailed Experimental Protocol
This protocol describes the reaction of Phenylmagnesium Bromide with this compound as a representative example.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Various |
| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | Reagent Grade | Various |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Various |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various |
| Equipment | Specification | |
| Three-neck round-bottom flask | Oven-dried | |
| Magnetic stirrer and stir bar | ||
| Septa, needles, and syringes | ||
| Argon or Nitrogen gas line with bubbler | ||
| Addition funnel | Oven-dried | |
| Thermometer |
Step-by-Step Procedure
Caption: A typical experimental workflow for the Grignard reaction.
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Purge the entire system with dry Argon or Nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[11]
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add Phenylmagnesium Bromide (1.1-1.2 eq.) dropwise via syringe over 20-30 minutes. Causality Insight: Slow, subsurface addition is crucial to dissipate the heat of reaction and prevent localized high concentrations of the nucleophile, which could promote side reactions. Monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Quench: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Trustworthiness Check: The use of saturated NH₄Cl provides a mild acidic quench to break down the chelate and protonate byproducts without being strongly acidic, which could cause degradation of sensitive functional groups.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).[11] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the isolated product, (4-bromo-3-fluorophenyl)(phenyl)methanone, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results & Data
The reaction is expected to provide the desired ketone in good to excellent yield. The table below outlines representative quantitative data for this class of reaction.
| Reactant | Grignard Reagent (eq.) | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (¹H NMR) |
| This compound | Phenylmagnesium Bromide (1.2) | 0 to RT | 2 | 80-90% | >95% |
| This compound | Ethylmagnesium Bromide (1.2) | 0 to RT | 2 | 75-85% | >95% |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | 1. Inactive/quenched Grignard reagent due to moisture.[8][12]2. Poor quality Weinreb amide. | 1. Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere. Use freshly purchased or titrated Grignard reagent.[11]2. Verify purity of the starting amide. |
| Starting Material Recovered | 1. Insufficient Grignard reagent.2. Reaction temperature too low for the specific Grignard reagent. | 1. Use 1.1-1.2 equivalents of the Grignard reagent.2. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Formation of Biphenyl | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide during Grignard formation.[12][13] | This is a byproduct of Grignard formation, not the ketone synthesis step. It can be removed during column chromatography.[13] |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. A less polar system (e.g., higher hexane content) may improve separation. |
References
- Current time inform
- Weinreb ketone synthesis. Grokipedia.
- Weinreb Ketone Synthesis. TCI EUROPE N.V.
- Weinreb ketone synthesis. Wikipedia.
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
- Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- What are Grignard reagent preparation precautions during prepar
- SAFETY DATA SHEET - Magnesium Metal Turnings. Lab Alley.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reaction - Common Conditions. Organic Chemistry Portal.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- Grignard Reaction. American Chemical Society.
- Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent.
- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
- Experiment 25 – The Grignard Reaction. University of Missouri-St. Louis.
- Grignard Synthesis of Triphenylmethanol. Concordia College.
- Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
- Grignard Reaction.
- Converting Amides to Aldehydes and Ketones. Chemistry Steps.
- What are the specific dangers associated with Grignard reagents?. Chemistry Stack Exchange.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
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- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 4-Bromo-3-Fluorobenzamide Derivatives
Introduction: Navigating the Synthesis of Privileged Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine motif is a ubiquitous and privileged scaffold.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over classical methods that often suffer from harsh conditions and limited substrate scope.[2]
This guide provides an in-depth analysis and a field-proven protocol for a particularly relevant and challenging substrate class: 4-bromo-3-fluorobenzamide derivatives. These substrates are of high interest in medicinal chemistry, where the fluorine atom can modulate physicochemical properties and the benzamide moiety provides a key interaction point. However, the electron-withdrawing nature of both the fluoro and amide substituents presents unique challenges to the catalytic system, necessitating a carefully optimized approach. This document is designed for researchers, scientists, and drug development professionals seeking to reliably execute this transformation.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, a specialized ligand, the base, and the substrates. Understanding the catalytic cycle is paramount to rational troubleshooting and optimization.[3] The generally accepted mechanism proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[2]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Expertise in Action: Deconstructing the Components
-
The Palladium Precatalyst: Modern Buchwald-Hartwig aminations rarely use simple palladium sources like Pd(OAc)₂ directly. Instead, well-defined "precatalysts" are employed. These are stable, air-tolerant Pd(II) complexes that efficiently generate the active L-Pd(0) species in situ.[4][5] Third and fourth-generation (G3, G4) Buchwald precatalysts are particularly effective as they feature a biaryl phosphine ligand already incorporated and are designed for clean, rapid activation under mild conditions.[6] For an electron-deficient substrate like 4-bromo-3-fluorobenzamide, a highly active precatalyst is crucial to facilitate the oxidative addition step.
-
The Ligand: The Key to Success: The choice of ligand is the most critical parameter in a Buchwald-Hartwig reaction.[4] For challenging substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[2] Ligands such as XPhos, RuPhos, or BrettPhos serve multiple functions:
-
They stabilize the monomeric Pd(0) center, preventing catalyst decomposition.
-
Their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium center.
-
Their steric bulk promotes the final, turnover-limiting reductive elimination step to release the desired product.[6]
-
-
The Base: A Non-Innocent Participant: The base's primary role is to deprotonate the amine bound to the palladium complex, forming the key palladium-amido intermediate.[7][8] Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective and common.[4] However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures to achieve comparable reaction rates.[4][9] For benzamide substrates, NaOtBu is generally well-tolerated.
-
The Solvent: Anhydrous, degassed, aprotic solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for this transformation.[9][10]
Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-Fluorobenzamide
This protocol provides a robust starting point for the coupling of 4-bromo-3-fluorobenzamide with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Figure 2: General Experimental Workflow.
Materials:
-
4-bromo-3-fluorobenzamide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromo-3-fluorobenzamide (218 mg, 1.0 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Reagent Addition: Through the septum, add degassed toluene (5 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring Progress: The reaction's progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-fluoro-4-(morpholin-4-yl)benzamide.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reagents.[11] For a new substrate, screening of different parameters is often necessary.[12]
Table 1: Key Parameters for Reaction Optimization
| Parameter | Recommended Starting Point | Alternative Options & Rationale |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | RuPhos Pd G3/G4: Often effective for secondary amines.[4] BrettPhos Pd G3: A good choice for primary amines.[13] |
| Ligand | (Included in precatalyst) | If using a Pd source like Pd₂(dba)₃, use 1.2x ligand per Pd. XPhos, RuPhos, and BrettPhos are excellent choices.[6] |
| Base | NaOtBu (1.4 equiv) | LHMDS: A strong, non-nucleophilic alternative.[5] Cs₂CO₃ / K₃PO₄: Milder bases for sensitive substrates, may require higher temperatures or longer reaction times.[14] |
| Solvent | Toluene | 1,4-Dioxane: Another common and effective solvent.[15] t-BuOH: Can be effective, sometimes used in mixtures.[14] |
| Temperature | 80-110 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures can sometimes overcome difficult couplings but risk decomposition. |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Hydrodehalogenation (Ar-Br → Ar-H):
-
Cause: A common side reaction where the aryl halide is reduced. Can be promoted by certain catalyst/base combinations or the presence of water.
-
Solution: Re-screen ligands and bases. Ensure strictly anhydrous conditions.
-
-
Substrate Decomposition:
-
Cause: The base may be too harsh for other functional groups on the molecule.
-
Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄ and adjust the temperature accordingly.[4]
-
Conclusion
The Buchwald-Hartwig amination of 4-bromo-3-fluorobenzamide derivatives is a highly enabling transformation for accessing valuable chemical entities in drug discovery and development. Success relies on a rational selection of a modern palladium precatalyst, a bulky and electron-rich biarylphosphine ligand, and an appropriate base, all conducted under strictly anhydrous and anaerobic conditions. The protocol and optimization guidelines presented here provide a robust framework for researchers to confidently and efficiently synthesize these important target molecules.
References
- ACS GCI Pharmaceutical Roundtable. (2026).
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026. [Link]
-
Valente, C., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lanni, E. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(2), 643–651. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
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Healy, L. E., et al. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH Public Access. [Link]
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Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
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Scott, J. S., et al. (n.d.). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]
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Aroso, M., et al. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 21, 2026. [Link]
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ResearchGate. (n.d.). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). [Link]
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Stefańczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 488–502. [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 332–340. [Link]
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Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved January 21, 2026. [Link]
-
Zheng, C., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 88(12), 8086–8095. [Link]
-
Murgia, F., et al. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]
-
Szostak, M., et al. (2018). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective N-C(O) cleavage mediated by. KAUST Repository. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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- 15. researchgate.net [researchgate.net]
Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Substituted Benzophenones
Abstract
This application note provides a comprehensive guide for the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of substituted benzophenones. These compounds are widely used as UV filters in sunscreens and other consumer products, and their accurate quantification is crucial for quality control and stability assessment.[1] This document outlines a systematic approach, from initial chromatographic parameter selection and optimization to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a foundational understanding for adapting this method to various substituted benzophenone derivatives.
Introduction: The Analytical Challenge
Substituted benzophenones are a class of aromatic ketones that share a common benzophenone backbone but differ in the type and position of substituents on their phenyl rings.[6] These substitutions, which can include hydroxyl, methoxy, and chloro groups, significantly influence their physicochemical properties such as polarity, solubility, and UV absorption characteristics.[7][8] Consequently, a single HPLC method may not be suitable for all derivatives. The primary analytical challenge is to develop a method that can resolve the parent compound from its potential degradation products and other related impurities, thus ensuring the method is "stability-indicating."[9][10]
Forced degradation studies are an essential component of developing such a method, as they intentionally stress the analyte to generate potential degradants.[9][11][12][13] This allows for the confirmation that the chromatographic system can adequately separate these newly formed compounds from the intact drug substance.
Foundational Principles: Chromatographic Strategy
Separation Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing moderately polar to non-polar compounds like substituted benzophenones.[14] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[14][15] The retention of benzophenone derivatives is primarily governed by their hydrophobicity; more non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Detector Selection: UV-Vis Detection
Substituted benzophenones possess chromophores that absorb UV radiation, making UV-Vis detection the most common and cost-effective choice. The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. The UV spectra of benzophenones typically exhibit strong absorption bands corresponding to π → π* transitions.[6][7] The position of the absorption maximum (λmax) is influenced by the substituents on the phenyl rings.[7][8] For many benzophenone derivatives, a wavelength between 250 nm and 315 nm provides adequate response for the parent compound and its likely degradation products.[16][17] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength for all components.
Experimental Workflow for Method Development
The development of a robust HPLC method is a systematic process. The following workflow provides a logical progression from initial scouting to a finalized, optimized method.
Sources
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you improve reaction yields and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.
Understanding the Power of the Weinreb Amide
4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Their significance in organic synthesis stems from their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yields.[1] The key to their success lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[2][3][4] This chelation prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1][5] The desired ketone is then liberated during aqueous workup.[6][7]
Troubleshooting Guide: Enhancing Your Reaction Yields
This section addresses specific issues that you may encounter during your experiments with 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide.
Problem 1: Low or No Conversion of the Weinreb Amide
Possible Causes and Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Their titer may have decreased over time.
-
Solution: Always use freshly prepared or recently titrated organometallic reagents. Titration is crucial for accurate stoichiometry.[8]
-
-
Insufficient Stoichiometry: Using an insufficient amount of the organometallic reagent will naturally lead to incomplete conversion.
-
Solution: Ensure you are using at least one equivalent of the nucleophile. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial, but be cautious as this can increase the risk of side reactions if not properly controlled.
-
-
Reaction Temperature Too Low: While low temperatures are generally required to maintain the stability of the tetrahedral intermediate, extremely low temperatures can significantly slow down the reaction rate.
-
Solution: For sluggish reactions, after the initial addition at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) and monitor the progress by TLC or LC-MS.[9]
-
Problem 2: Formation of a Tertiary Alcohol (Over-addition Product)
The primary advantage of a Weinreb amide is to prevent this very issue. However, under certain conditions, over-addition can still occur.
Possible Causes and Solutions:
-
Elevated Reaction Temperature: The stability of the chelating tetrahedral intermediate is temperature-dependent.[1] If the temperature rises too high during the reaction or before quenching, the intermediate can collapse to the ketone, which then reacts with another equivalent of the organometallic reagent.
-
Solution: Maintain strict temperature control throughout the addition of the organometallic reagent, preferably at -78 °C.[9] Ensure the reaction is quenched at a low temperature before allowing it to warm to room temperature.
-
-
Improper Quenching: A rapid increase in temperature during the quench can lead to the breakdown of the intermediate in the presence of unreacted nucleophile.
-
Solution: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride) before warming the mixture.[9]
-
Problem 3: Presence of Aldehyde Byproduct
The formation of an aldehyde suggests a reduction reaction is occurring.
Possible Causes and Solutions:
-
Reducing Impurities in the Organometallic Reagent: Some Grignard or organolithium reagents may contain residual metal hydrides from their preparation.
-
Solution: Use high-purity organometallic reagents. If reduction is a persistent issue, consider preparing the reagent fresh.
-
-
β-Hydride Elimination: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent.
-
Solution: This is an inherent property of the reagent. If the aldehyde is a major byproduct, you may need to consider an alternative nucleophile.
-
Problem 4: Complex Reaction Mixture and Purification Challenges
Possible Causes and Solutions:
-
Side Reactions: The 4-bromo-3-fluoro substitution pattern on the aromatic ring can influence reactivity. While generally stable, harsh reaction conditions could potentially lead to side reactions.
-
Solution: Stick to mild reaction conditions. Low temperatures and controlled addition of reagents are key.
-
-
Difficult Purification: The product ketone and any unreacted starting material or byproducts may have similar polarities.
-
Solution: Utilize column chromatography with a carefully selected solvent system. Monitor fractions closely by TLC. If separation is still difficult, consider derivatization of the product for easier purification, followed by deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reactions with 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide?
A1: Anhydrous ethereal solvents are typically the best choice. Tetrahydrofuran (THF) is most commonly used due to its good solvating properties for both the Weinreb amide and the organometallic reagent. Diethyl ether can also be an excellent solvent and in some cases may provide better results than THF.[9] Regardless of the choice, ensuring the solvent is absolutely anhydrous is critical for success.
Q2: How can I prepare 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide?
A2: Weinreb amides are typically synthesized from the corresponding carboxylic acid or acid chloride.[3] A common method involves the reaction of 4-bromo-3-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[7] Alternatively, direct coupling of 4-bromo-3-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride can be achieved using various peptide coupling reagents.[10][11]
Q3: Can I use reducing agents with this Weinreb amide?
A3: Yes, a significant advantage of Weinreb amides is their controlled reduction to aldehydes.[1] Reagents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can be used to synthesize 4-bromo-3-fluorobenzaldehyde in high yield, again avoiding over-reduction to the alcohol.[3]
Q4: How stable is 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide?
A4: Weinreb amides are generally stable compounds that can be purified by column chromatography and stored under appropriate conditions (cool, dry, and inert atmosphere).[5][12] The presence of the bromo and fluoro substituents on the aromatic ring does not typically compromise its stability for storage and handling.
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis
This protocol provides a general method for the reaction of 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent.
Materials:
-
4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 eq).
-
Dissolve the Weinreb amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C | Stabilizes the tetrahedral intermediate, preventing over-addition.[1][9] |
| Equivalents of Nucleophile | 1.1 - 1.2 | Ensures complete consumption of the starting material. |
| Solvent | Anhydrous THF or Et₂O | Good solubility for reactants; must be dry to prevent quenching of the organometallic reagent. |
| Workup | Quench at low temperature with sat. aq. NH₄Cl | Safely neutralizes the reaction and prevents intermediate collapse in the presence of active nucleophile.[9] |
Visualizing the Mechanism and Workflow
Caption: Reaction pathway for Weinreb ketone synthesis.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL: [Link]
-
Title: Weinreb amides Source: Chemical & Engineering News URL: [Link]
-
Title: How do you prepare a Weinreb amide? Source: TutorChase URL: [Link]
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Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
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Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: ResearchGate URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]
-
Title: Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 Source: chemrxiv.org URL: [Link]
-
Title: Overaddition of grignard to weinreb amide Source: Reddit URL: [Link]
-
Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL: [Link]
-
Title: Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions Source: ResearchGate URL: [Link]
-
Title: Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds Source: ACS Publications URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: scirp.org URL: [Link]
-
Title: 4-Bromo-2-fluoro-N-metilbenzamida Source: Chem-Impex URL: [Link]
-
Title: Reactions of Grignard Reagents with amides Source: Chemistry Stack Exchange URL: [Link]
-
Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]
-
Title: Synthesis of ketones by hydrolysis, deprotection, or oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: 4-Fluoro-N-methoxy-N-methylbenzamide Source: PubChem URL: [Link]
-
Title: An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques Source: PMC URL: [Link]
-
Title: 4-Bromo-3,5-dihydroxy-N-methylbenzamide Source: PubChem URL: [Link]
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Technical Support Center: Purification of Weinreb Amide Reaction Products
Welcome to the technical support center for the purification of products from Weinreb amide reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of ketones and aldehydes synthesized via the Weinreb amide methodology.
The Logic of Weinreb Amide Reaction Purification
The Weinreb amide synthesis is a cornerstone of modern organic chemistry for preparing ketones and aldehydes due to its remarkable ability to prevent the common issue of over-addition by organometallic reagents.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][2][4] Upon acidic workup, this intermediate collapses to furnish the desired carbonyl compound.[4][5] However, the success of this synthesis is critically dependent on the subsequent purification to isolate the target molecule from unreacted starting materials, reagents, and byproducts.
This guide provides a systematic approach to purification, focusing on the principles behind each technique to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of Weinreb amide reaction products.
Issue 1: Low Yield of Desired Ketone/Aldehyde After Workup
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of the starting Weinreb amide. | Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider extending the reaction time or adding a slight excess of the organometallic reagent. |
| Decomposition of Product | The desired ketone or aldehyde may be unstable under the reaction or workup conditions. This is particularly relevant for sensitive aldehydes. | Ensure the reaction is quenched at a low temperature (0 °C or below) before allowing it to warm to room temperature.[1][6] A milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH4Cl), can be beneficial.[7] |
| Hydrolysis of Weinreb Amide | Premature quenching or exposure to moisture can lead to the hydrolysis of the starting Weinreb amide back to the corresponding carboxylic acid. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Product Lost in Aqueous Layer | Highly polar or water-soluble ketones/aldehydes may have poor partitioning into the organic extraction solvent. | If your product is expected to be highly polar, perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. |
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Formation of Magnesium Salts | When using Grignard reagents, the formation of magnesium salts upon quenching can lead to stable emulsions. | Add a saturated solution of brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation. |
| Incomplete Quenching | If the quenching is incomplete, reactive species may contribute to emulsion formation. | Ensure thorough mixing during the quenching step. If necessary, add more of the quenching solution. |
| High Concentration | A highly concentrated reaction mixture can sometimes lead to emulsions. | Dilute the reaction mixture with more of the organic extraction solvent before performing the aqueous wash. |
| Filtration | If an emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes help to break it up. |
Issue 3: Difficulty in Separating the Product from N,O-Dimethylhydroxylamine Byproduct
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Basic or Neutral Workup | The N,O-dimethylhydroxylamine byproduct is basic and will remain in the organic layer during extraction under neutral or basic conditions. | An acidic wash is crucial for removing this impurity. After quenching the reaction, perform an extraction with a dilute acidic solution (e.g., 1 M HCl). This will protonate the N,O-dimethylhydroxylamine, forming a water-soluble salt that will partition into the aqueous layer. |
| Insufficient Acidic Wash | A single acidic wash may not be sufficient to remove all of the N,O-dimethylhydroxylamine. | Perform two to three sequential washes with the dilute acidic solution to ensure complete removal. Monitor the effectiveness of the washes by analyzing the organic layer by TLC. |
Purification Workflow Decision Tree
The choice of purification strategy depends on the properties of the desired product and the potential impurities. This decision tree can guide you in selecting an appropriate workflow.
Caption: Decision tree for purification of Weinreb amide reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a Weinreb amide reaction?
The choice of quenching agent depends on the stability of your product and the nature of the organometallic reagent used.
-
Saturated aqueous NH4Cl: This is a mild and often preferred quenching agent, especially for products that may be sensitive to strong acids.[7]
-
Dilute HCl (e.g., 1 M): This is effective for quenching and for simultaneously protonating the N,O-dimethylhydroxylamine byproduct, facilitating its removal in the aqueous layer. However, it may not be suitable for acid-sensitive functional groups.
-
Water: While simple, quenching with water can sometimes lead to the formation of metal hydroxides that can complicate the workup.
Q2: How can I effectively remove unreacted Weinreb amide from my product?
Unreacted Weinreb amide can often be separated from the less polar ketone or aldehyde product by silica gel column chromatography. Since the amide is generally more polar than the corresponding ketone or aldehyde, it will have a lower Rf value on TLC. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
Q3: My product appears to be contaminated with a symmetrical ketone. What is the source of this impurity and how can I remove it?
A symmetrical ketone can arise if the intermediate Weinreb amide reacts with a second equivalent of the organometallic reagent. While the Weinreb amide chemistry is designed to prevent this, it can sometimes occur, especially at higher temperatures or with highly reactive organometallic reagents.[8] This byproduct can often be separated from the desired unsymmetrical ketone by column chromatography, though it may be challenging if their polarities are very similar.
Q4: I am synthesizing an aldehyde via reduction of a Weinreb amide with LiAlH4. What are the key considerations for purification?
Aldehydes are generally more reactive and prone to over-reduction and other side reactions than ketones.
-
Reaction Temperature: Maintain a low temperature throughout the reaction and quenching process to minimize side reactions.
-
Workup: Use a mild workup procedure. A Fieser workup (addition of Na2SO4·10H2O) can be a good option after quenching to avoid strongly acidic or basic conditions.
-
Storage: Aldehydes can be prone to oxidation to carboxylic acids upon exposure to air. It is advisable to store the purified aldehyde under an inert atmosphere and at a low temperature.
Q5: What are some typical solvent systems for column chromatography of Weinreb ketone products?
The choice of solvent system is highly dependent on the specific structure and polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.
-
Initial TLC Analysis: Run TLC plates in various ratios of your chosen solvent system (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes) to determine the optimal polarity for separation.
-
Gradient Elution: For complex mixtures, a gradient elution on your column, starting with a low polarity and gradually increasing it, can provide the best separation. A typical gradient could be from 5% to 50% ethyl acetate in hexanes.[4]
Experimental Protocols
Standard Workup and Extraction Protocol
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quench the reaction: Slowly add a saturated aqueous solution of NH4Cl to the reaction mixture with vigorous stirring. Continue stirring for 10-15 minutes.
-
Transfer to a separatory funnel: Transfer the mixture to a separatory funnel. If necessary, add more of the organic solvent used for the reaction to ensure the product is fully dissolved.
-
Extract the product: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Acidic wash: Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove N,O-dimethylhydroxylamine.
-
Neutralize: Wash the organic layer with a saturated aqueous solution of NaHCO3 (1 x 50 mL) to neutralize any remaining acid.
-
Brine wash: Wash the organic layer with brine (1 x 50 mL) to remove excess water and help break any emulsions.
-
Dry and concentrate: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
Silica Gel Column Chromatography Protocol
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elute the column: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Collect fractions: Collect fractions and monitor their composition by TLC.
-
Increase polarity (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Combine and concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.
References
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. The Royal Society of Chemistry. [Link]
-
Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics - ACS Publications. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
-
Weinreb ketone synthesis. YouTube. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
- Method for purification of ketones.
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
Weinreb amide workup extraction issues. Reddit. [Link]
- Process for removing a ketone and/or aldehyde impurity.
Sources
Technical Support Center: N-methoxy-N-methylamides (Weinreb Amides)
Welcome to the technical support center for N-methoxy-N-methylamides, commonly known as Weinreb amides. As robust intermediates in modern organic synthesis, Weinreb amides are celebrated for their ability to cleanly convert into ketones or aldehydes.[1] Their success stems from the formation of a stable, five-membered chelated intermediate upon reaction with organometallic or hydride reagents, which ingeniously prevents the common side reaction of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[2]
However, even the most reliable methodologies can present challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot the specific side reactions and unexpected outcomes that can arise during the synthesis and use of Weinreb amides. Here, we address the causality behind these issues and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reactions with Organometallic Reagents (Ketone Synthesis)
Question 1: I'm observing tertiary alcohol formation in my reaction. Isn't the Weinreb amide supposed to prevent over-addition?
Short Answer: Yes, but the stability of the protective tetrahedral intermediate is not absolute. Elevated temperatures or prolonged reaction times can lead to its breakdown, releasing the ketone into the reactive environment before workup, which then captures a second equivalent of the organometallic reagent.
Expert Analysis (Why it Happens): The primary advantage of the Weinreb amide is the formation of a metal-chelated tetrahedral intermediate (see diagram below). This six-membered ring structure is generally stable at low temperatures (typically -78 °C to 0 °C), effectively "pausing" the reaction until an aqueous quench.[3][4] During the quench, the chelate is hydrolyzed, and the intermediate collapses to form the desired ketone.
However, if the reaction temperature is too high, this intermediate can collapse prematurely. The newly formed ketone is significantly more reactive than the starting Weinreb amide and will be immediately attacked by another equivalent of the organometallic reagent, leading to the tertiary alcohol byproduct.[5]
Troubleshooting Protocol: Preventing Over-Addition
-
Strict Temperature Control: This is the most critical parameter.
-
Maintain the reaction at the recommended low temperature (e.g., -78 °C for organolithiums, 0 °C for many Grignards) throughout the addition of the organometallic reagent.
-
Allow the reaction to stir for the specified time at this low temperature, but avoid unnecessarily long reaction times.
-
Crucially, quench the reaction at the low temperature by adding a proton source (e.g., saturated NH₄Cl solution) before allowing the mixture to warm to room temperature.
-
-
Order of Addition: A "reverse addition" can sometimes be beneficial. Add the Weinreb amide solution slowly to the organometallic reagent at low temperature. This ensures that the nucleophile is never in large excess relative to the electrophile, minimizing the chance of a second addition to any prematurely formed ketone.
-
Choice of Organometallic: Organolithium reagents are generally more reactive and may require colder temperatures (-78 °C) than Grignard reagents (often 0 °C). If over-addition is persistent with an organolithium, consider switching to the corresponding Grignard reagent if synthetically feasible.
Diagram: Desired Pathway vs. Over-Addition Side Reaction
Caption: Reaction pathways for Weinreb amide acylation.
Question 2: My reaction is producing a significant N-methylamide byproduct, and my ketone yield is low. What is happening?
Short Answer: You are likely observing a base-induced elimination side reaction. This occurs when using highly basic or sterically hindered organometallic reagents, which act as a base to deprotonate the N-methyl group rather than as a nucleophile to attack the carbonyl.
Expert Analysis (Why it Happens): With nucleophiles that are exceptionally basic or bulky (e.g., LDA, t-BuLi, or hindered Grignards), an alternative E2 elimination pathway can compete with the desired nucleophilic addition.[4][6] In this mechanism, the base abstracts a proton from the N-methyl group. The resulting anion then triggers the elimination of a methoxide anion, which ultimately leads to the formation of formaldehyde and an N-methylamide anion. This N-methylamide is then protonated during workup to yield the observed byproduct.
Troubleshooting Protocol: Minimizing Elimination
-
Evaluate the Nucleophile: This side reaction is characteristic of bulky and/or strongly basic nucleophiles. If possible, switch to a less hindered or less basic alternative (e.g., use n-BuLi instead of t-BuLi, or a primary Grignard reagent instead of a tertiary one).
-
Lower the Temperature: As with many competing reactions, lowering the temperature (e.g., from 0 °C to -40 °C or -78 °C) can often favor the desired nucleophilic addition pathway over the elimination pathway.
-
Use a Lewis Acid Additive: In some cases, the addition of a Lewis acid (e.g., MgBr₂·OEt₂) can enhance the electrophilicity of the carbonyl carbon, promoting the nucleophilic addition pathway over the elimination. This should be trialed carefully, as it can also affect the stability of the tetrahedral intermediate.
Diagram: E2 Elimination Side Reaction Pathway
Caption: Mechanism of base-induced elimination in Weinreb amides.
Question 3: I have a chiral center alpha to the carbonyl, and I'm seeing significant racemization. How can I preserve stereochemical integrity?
Short Answer: The alpha-proton on your substrate is likely acidic enough to be abstracted by the strongly basic organometallic reagent, leading to enolization and subsequent racemization. This can be mitigated by careful selection of reagents and stringent temperature control.
Expert Analysis (Why it Happens): Organolithium and Grignard reagents are strong bases. If the proton at the alpha-position of your Weinreb amide is even moderately acidic (e.g., adjacent to another carbonyl, phenyl group, etc.), the organometallic reagent can act as a base, abstracting this proton to form a planar enolate intermediate. This erases the stereochemical information at that center. Reprotonation during workup will occur from either face, leading to a racemic or epimerized mixture. One report notes that racemization is less of a concern when the reactive center is further from the chiral center (gamma or delta positions), highlighting the risk at the alpha-position.[7]
Troubleshooting Protocol: Preventing α-Racemization
-
Extreme Low Temperature: Perform the reaction at the lowest practical temperature, typically -78 °C or even lower (e.g., -100 °C using a dry ice/acetone or N₂/pentane bath). The rate of deprotonation is often more sensitive to temperature increases than the rate of nucleophilic addition.
-
Reagent Choice:
-
Grignard reagents are generally less basic than their organolithium counterparts. Switching from R-Li to R-MgCl or R-MgBr may reduce the extent of deprotonation.
-
The presence of salts like LiCl can sometimes alter the aggregation state and reactivity of organometallics, potentially suppressing the side reaction.
-
-
Rapid Addition & Quench: Add the organometallic reagent quickly (while maintaining the low temperature) and quench the reaction as soon as TLC or LCMS indicates consumption of the starting material. The less time the product/intermediate spends in the basic environment, the lower the chance of racemization.
-
Synthesis Conditions: Ensure that the preceding step—the formation of the Weinreb amide from the carboxylic acid—was performed under conditions that do not cause racemization. Use of peptide coupling reagents is generally safe, but prolonged exposure to strong base during that step could also be a source of racemization.[8]
Category 2: Issues During Starting Material Synthesis & Purification
Question 4: My Weinreb amide is difficult to purify. What are the common impurities from coupling reactions, and how can I remove them?
Short Answer: The most common and problematic impurities are byproducts from the coupling reagents used to form the amide from a carboxylic acid. Dicyclohexylurea (DCU) from DCC coupling is notoriously difficult to remove, while byproducts from reagents like BOP or HATU are typically water-soluble.
Expert Analysis (Why it Happens): The synthesis of Weinreb amides from carboxylic acids requires an activating agent, often a peptide coupling reagent. Each reagent generates specific byproducts.
-
DCC (Dicyclohexylcarbodiimide): Generates dicyclohexylurea (DCU), which has very low solubility in most common organic solvents, making it difficult to remove by chromatography or extraction. It often co-precipitates with the product or remains as a persistent impurity.[9]
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): Generates hexamethylphosphoramide (HMPA) and benzotriazole byproducts. These are generally highly soluble in water and can be efficiently removed with a standard aqueous workup.[10]
-
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine): This reagent and its byproducts are also typically removable with an aqueous wash.[11]
Data Summary: Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Common Byproduct(s) | Removal Strategy | Notes |
| DCC | Dicyclohexylurea (DCU) | Filtration of the crude reaction mixture (if it precipitates), often requires careful chromatography. | DCU is a frequent and challenging impurity. |
| EDC | Ethyl-dimethylaminopropyl urea | Water-soluble; removed by aqueous workup. | A more convenient carbodiimide alternative to DCC. |
| BOP / PyBOP | HMPA (from BOP), Benzotriazole | Water-soluble; removed by aqueous workup (multiple washes recommended). | Effective but BOP is a suspected carcinogen. |
| HATU / HBTU | Tetramethylurea, HOAt/HOBt | Water-soluble; removed by aqueous workup. | Very efficient, generally clean reactions. |
| CDMT | Triazine derivatives | Removable by aqueous workup. | A mild and effective reagent for this transformation.[11] |
Troubleshooting Protocol: Purification of Weinreb Amides
-
Choose the Right Coupling Reagent: If you anticipate purification challenges, avoid using DCC. Opt for reagents like EDC, HATU, or CDMT whose byproducts are easily removed with a water wash.
-
Optimized Aqueous Workup:
-
After the reaction, quench and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove basic residues like leftover amines.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts (like HOBt).
-
Finish with a brine wash to aid in phase separation. Perform each wash 2-3 times for maximum efficiency.
-
-
Dealing with DCU (from DCC):
-
After the reaction, cool the mixture (e.g., in an ice bath) to maximize the precipitation of DCU.
-
Filter the crude reaction mixture through a pad of Celite® before proceeding with the workup.
-
If DCU persists, chromatography is often necessary. A non-polar solvent system (e.g., Hexanes/EtOAc) is typically required.
-
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 20, 2026, from [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available from: [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]
-
Ito, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available from: [Link]
-
Dghaym, R. D., et al. (n.d.). Weinreb amides. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Available from: [Link]
-
Tanmoy Biswas. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. (2019). Oriental Journal of Chemistry. Available from: [Link]
-
jerepierre. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
A_NonZeroChance. (2023). Weinreb amide. Reddit. [Link]
- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. [Link]
- Balasubramaniam, S., & Aidhen, I. S. (2008). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Synthesis, 2008(23), 3707-3738.
- Pace, V., et al. (2021). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. The Chemical Record, 21(8), 1935-1948.
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Available from: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Birman, V. B., et al. (2019).
-
Ashenhurst, J. (2024). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]
- Ziegler, T., et al. (2020). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Molecules, 25(21), 5189.
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. [Link]
- Fairlie, D. P., & Peut, G. D. (2002). Racemization Assays. In Peptide, Protein and Enzyme Design. John Wiley & Sons, Inc.
- El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(10), 1945-1961.
- Google Patents. (2023).
- Google Patents. (1989).
-
Ashenhurst, J. (2024). The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling for Substituted Bromobenzamides
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of substituted bromobenzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Substituted benzamides are crucial building blocks in pharmaceutical and materials science, but their coupling can present unique challenges, from catalyst selection to managing sensitive functional groups.
This resource provides field-proven insights, troubleshooting strategies, and robust protocols to help you navigate these challenges, enhance reaction yields, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when working with bromobenzamide substrates.
Q1: What is the best "go-to" catalyst and ligand system for the Suzuki coupling of a novel bromobenzamide?
A: For initial screening with a new bromobenzamide, especially one with unknown steric or electronic properties, a versatile and robust catalyst system is recommended. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a sterically bulky, electron-rich phosphine ligand, is a highly effective starting point.[1]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands like SPhos , XPhos , or RuPhos are excellent choices.[2] These ligands promote the often rate-limiting oxidative addition step, especially with electron-neutral or electron-rich bromides, and facilitate the final reductive elimination to release the product.[1][3]
-
Rationale: The benzamide moiety can render the aryl bromide slightly electron-deficient, but modern ligands are designed to overcome such challenges. Starting with a powerful, general-purpose ligand system saves time compared to screening less active, first-generation ligands like PPh₃.
Q2: My reaction is giving a good yield, but I'm consistently seeing hydrolysis of my primary or secondary benzamide. How can I prevent this?
A: Amide hydrolysis is a common issue when using strong, aqueous bases at elevated temperatures. The key is to select a base that is strong enough to promote the catalytic cycle but mild enough to avoid nucleophilic attack on the amide carbonyl.
-
Solution: Switch from strong hydroxide bases (e.g., NaOH, KOH) to milder inorganic bases. Potassium phosphate (K₃PO₄) is often the base of choice in these situations. It is sufficiently basic to facilitate transmetalation but is generally non-nucleophilic.[4]
-
Alternative Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[5] If hydrolysis persists, using an anhydrous organic solvent (e.g., dioxane, toluene) with finely powdered, anhydrous K₃PO₄ can further minimize water-driven side reactions.
Q3: I'm observing a significant amount of a byproduct that has the same mass as my debrominated starting material. What is causing this, and how can I stop it?
A: The formation of a debrominated (or hydrodehalogenated) product is a well-known side reaction in Suzuki couplings.[3] It typically occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can transmetalate with the boronic acid.
-
Primary Cause: The hydride source can be trace water, an alcohol solvent, or even certain amine bases.[3] The palladium-hydride species then reductively eliminates to give the debrominated arene.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use freshly opened, anhydrous solvents.
-
Scrutinize Your Base: If using an amine base, switch to an inorganic base like K₃PO₄.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 eq.) can favor the desired transmetalation pathway kinetically.
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to this side reaction.
-
Q4: My reaction starts well, but then it stalls, and I see decomposition of my boronic acid. What's happening?
A: This issue points to protodeboronation , a major competing pathway where the C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive for cross-coupling.[4][6] This is often accelerated by high temperatures and the presence of water.[7]
-
Mitigation Strategies:
-
Use a Boronic Ester: Pinacol esters (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[3] If possible, use the boronic ester version of your coupling partner.
-
Control Temperature: Avoid excessively high reaction temperatures. Try lowering the temperature by 10-20 °C. If the reaction is too slow, a more active catalyst/ligand system is a better solution than simply increasing heat.
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation. Use a mixed solvent system like dioxane/water (e.g., 4:1) instead of a large volume of aqueous base.
-
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer approach to resolving specific experimental failures.
Problem: Low to No Conversion of Starting Material
Q: I've assembled my reaction with a bromobenzamide, boronic acid, Pd catalyst, ligand, base, and solvent, but after several hours, LC-MS analysis shows only starting materials. What is the logical sequence of troubleshooting steps?
A: A complete lack of conversion points to a fundamental issue with one of the core components of the reaction. The problem should be diagnosed systematically.
-
Verify Catalyst Activity: The most common culprit is an inactive catalyst.
-
Palladium Source: Has your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) been properly stored? Older bottles or those exposed to air can result in palladium black formation, which is catalytically inactive.[3] Ensure your Pd source is fresh and appears as a fine, free-flowing powder.
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation. Store them under an inert atmosphere (argon or nitrogen).
-
Run a Control Reaction: Test your catalyst system on a reliable, simple substrate pair you know works (e.g., bromobenzene and phenylboronic acid) to confirm its activity.
-
-
Check Reaction Setup and Conditions:
-
Inert Atmosphere: Was the reaction vessel thoroughly purged with argon or nitrogen before adding the catalyst? Oxygen can deactivate the Pd(0) active species.
-
Temperature: Is your heating and stirring equipment functioning correctly? Verify the internal reaction temperature.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent appropriate for the reaction.
-
-
Re-evaluate Reagent Stoichiometry and Choice:
-
Base: Is the base strong enough? For many bromobenzamides, a carbonate or phosphate base is necessary.[4][5] Weaker bases like bicarbonates may not be sufficient to drive the reaction. Is the base fully dissolved or adequately suspended? Vigorous stirring is crucial.
-
Boronic Acid: Is your boronic acid of good quality? Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity.[3] Using a slight excess (1.1–1.5 equivalents) is standard practice.
-
This diagnostic process can be visualized in the following workflow:
A diagnostic workflow for troubleshooting low conversion.
Part 3: Protocols and Methodologies
Protocol 1: General Starting Conditions for Screening
This protocol provides a reliable starting point for a 0.5 mmol scale reaction, suitable for initial screening of a new substituted bromobenzamide.
Materials:
-
Substituted Bromobenzamide (1.0 eq., 0.5 mmol)
-
Boronic Acid or Pinacol Ester (1.2 eq., 0.6 mmol)
-
Pd(OAc)₂ (2 mol%, 0.01 mmol, ~2.2 mg)
-
SPhos (4 mol%, 0.02 mmol, ~8.2 mg)
-
K₃PO₄ (powdered, 2.0 eq., 1.0 mmol, ~212 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: To the reaction vial, add the substituted bromobenzamide (0.5 mmol), boronic acid (0.6 mmol), and powdered K₃PO₄ (1.0 mmol).
-
Catalyst/Ligand Addition: In a separate, small vial, weigh the Pd(OAc)₂ and SPhos. Add 1 mL of the 1,4-dioxane to this vial to create a stock solution of the pre-catalyst.
-
Solvent Addition: Add the remaining 3 mL of 1,4-dioxane and 1 mL of water to the main reaction vial containing the substrates and base.
-
Degassing: Seal the reaction vial with the septum cap. Purge the reaction mixture by bubbling argon or nitrogen gas through the solvent via a needle for 10-15 minutes. This step is crucial to remove dissolved oxygen.
-
Initiation: While maintaining a positive pressure of inert gas (e.g., via a balloon), quickly inject the catalyst/ligand stock solution into the reaction vial.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
Part 4: Key Reagent and Parameter Selection Tables
The choice of reagents is critical for success. These tables provide a guide for selecting the optimal components for your specific bromobenzamide system.
Table 1: Guide to Palladium Catalyst and Ligand Selection
| Catalyst / Ligand System | Strengths & Use Cases | Considerations |
| Pd(OAc)₂ / SPhos | Excellent general-purpose system for a wide range of aryl bromides. Highly active. | Ligand is air-sensitive. |
| Pd₂(dba)₃ / XPhos | Very effective for sterically hindered substrates. Often provides high turnover numbers. | dba ligand can be unstable; use fresh catalyst. |
| PdCl₂(dppf) | Good for electron-rich and some heterocyclic bromides. Bench-stable pre-catalyst. | Generally less active than Buchwald systems for challenging substrates. |
| Pd(PPh₃)₄ | "Classic" catalyst. Best for simple, unhindered, and activated aryl bromides. | Often requires higher temperatures and catalyst loadings. Can be ineffective for hindered or deactivated substrates. |
Table 2: Guide to Base Selection for Amide-Containing Substrates
| Base | pKa of Conj. Acid | Typical Conditions | Comments |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | First choice for sensitive substrates. Strong enough for transmetalation but minimally nucleophilic.[4] |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, EtOH | Good general-purpose base. Can cause hydrolysis at high temperatures.[5] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Higher solubility in organic solvents can sometimes improve reaction rates. More expensive. |
| NaOH / KOH | ~15.7 | Aqueous mixtures | Very strong and effective, but carries a high risk of amide hydrolysis. Use with caution and only if other bases fail.[7] |
Part 5: Mechanistic Insights
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzamide. This is often the rate-determining step.[9]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[8][10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. wwjmrd.com [wwjmrd.com]
Navigating the Nuances of Nucleophilic Addition: A Technical Support Guide for Grignard Reactions with Functionalized Benzamides
Welcome to our dedicated technical support center for one of the most powerful, yet sensitive, carbon-carbon bond-forming reactions in the synthetic chemist's toolbox: the Grignard reaction, specifically tailored for its application with functionalized benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these often-challenging reactions. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring that every step is a self-validating component of a successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with Grignard reagents and benzamide substrates.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and immediate remedies?
A1: This is a classic issue, almost always pointing to two culprits: an inactive magnesium surface or the presence of moisture.[1] Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which must be breached for the reaction to start.[1]
-
Immediate Actions:
-
Mechanical Activation: In a dry flask, gently crush some of the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[2]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple or brown color is a good indicator that the Grignard reagent formation has begun.[3]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying overnight is recommended), and anhydrous solvents are essential.[2] Even trace amounts of water will quench the Grignard reagent as it forms.[1]
-
Q2: I'm observing a significant amount of my starting benzamide in the final product mixture. Why is the conversion so low?
A2: Low conversion can stem from several factors, often related to the quality of the Grignard reagent or competing side reactions.
-
Inaccurate Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretical. It is crucial to determine the molarity of your Grignard solution via titration before use.[1]
-
Enolization of the Benzamide: If your benzamide possesses acidic α-protons, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[1] This is especially prevalent with sterically hindered Grignard reagents or ketones.[4]
-
Steric Hindrance: Significant steric bulk around the amide carbonyl or on the Grignard reagent can impede the nucleophilic attack.
Q3: Instead of my desired ketone, I'm isolating a tertiary alcohol. What went wrong?
A3: The formation of a tertiary alcohol indicates a double addition of the Grignard reagent. While this is characteristic of reactions with esters, it can occur with certain amides under specific conditions.[5][6]
-
Unsubstituted or Monosubstituted Amides: Primary (R-CONH₂) and secondary (R-CONHR') amides have acidic N-H protons. The Grignard reagent will first act as a base, deprotonating the nitrogen. This can lead to complex reaction pathways and is generally avoided. Always use N,N-disubstituted benzamides for ketone synthesis.
-
Reaction Intermediate Instability: The key to isolating a ketone from an N,N-disubstituted amide is the stability of the tetrahedral intermediate formed after the first Grignard addition. This intermediate is typically stable until acidic workup. If this intermediate is not stable under the reaction conditions, it can collapse to a ketone, which is then attacked by a second equivalent of the Grignard reagent.[7]
Q4: My reaction produces a significant amount of a non-polar byproduct, especially with aryl Grignard reagents. What is it and how can I prevent it?
A4: This is likely a biphenyl byproduct, resulting from a Wurtz-type coupling reaction between your aryl Grignard reagent and any unreacted aryl halide.[2] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[2]
-
Prevention:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux during Grignard formation and avoid excessive heating.
-
In-Depth Troubleshooting Guides
Part 1: Grignard Reagent Formation and Quality Control
Symptom: The reaction mixture turns dark brown or black during Grignard reagent formation.[1]
-
Possible Cause: This often indicates decomposition of the Grignard reagent, potentially catalyzed by impurities in the magnesium or organic halide.[1] The formation of finely divided metal from side reactions can also cause this darkening.
-
Proposed Solution:
-
Use High-Purity Reagents: Ensure the magnesium turnings and the organic halide are of high purity.
-
Optimize Temperature: Avoid excessively high temperatures during the reflux period.
-
Consider "Turbo-Grignard" Reagents: For particularly sensitive substrates, the use of i-PrMgCl·LiCl can facilitate halogen-magnesium exchange at lower temperatures, often leading to cleaner reactions with better functional group tolerance.[8]
-
Protocol: Titration of Grignard Reagents
A self-validating protocol is essential for reproducible results.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Titration: Slowly add the prepared Grignard reagent dropwise from a syringe to the stirring iodine solution at 0 °C.[1]
-
Endpoint: The endpoint is the disappearance of the iodine's brown color.
-
Calculation: The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat the titration to ensure accuracy.[1]
Part 2: The Grignard Addition Reaction
Symptom: Low yield of the desired ketone, with significant recovery of starting material, particularly with sterically hindered or functionalized benzamides.
-
Possible Cause 1: Enolization. The Grignard reagent is acting as a base rather than a nucleophile.[4]
-
Causality: Bulky Grignard reagents may find it sterically easier to abstract an α-proton than to attack the carbonyl carbon.[1]
-
Solution:
-
Change the Grignard Reagent: If possible, switch to a less sterically hindered Grignard reagent.
-
Lower the Reaction Temperature: Performing the addition at lower temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition pathway.[9]
-
-
-
Possible Cause 2: Incompatible Functional Groups. The functional groups on your benzamide are reacting with the Grignard reagent. Grignard reagents are strong bases and will react with any acidic protons present in the molecule, such as those from alcohols, phenols, thiols, carboxylic acids, and primary/secondary amines.[10]
-
Causality: The acid-base reaction is significantly faster than the nucleophilic addition to the amide.
-
Solution: Employ Protecting Groups. Mask the incompatible functional group as an unreactive derivative that can be removed after the Grignard reaction.[11]
-
Data Presentation: Protecting Group Strategy
| Incompatible Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |
| Alcohol (-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
| Aldehyde/Ketone (-CHO, -C(O)R) | Acetal/Ketal | Ethylene glycol, acid catalyst | Aqueous acid |
| Carboxylic Acid (-COOH) | Ester (e.g., Benzyl ester) | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |
| Primary/Secondary Amine (-NH₂, -NHR) | Carbamate (e.g., Boc) | Boc₂O | Strong acid (e.g., TFA) |
Visualization: Troubleshooting Workflow for Low Ketone Yield
Caption: A decision tree for troubleshooting low ketone yields.
Part 3: The Advantage of N-Methoxy-N-Methylamides (Weinreb Amides)
For many challenging substrates, switching from a standard N,N-dialkylbenzamide to a Weinreb amide can dramatically improve outcomes.
-
Causality: The N-methoxy-N-methylamide functionality allows for the formation of a stable five-membered chelated intermediate with the magnesium halide.[12] This intermediate is stable and does not collapse to a ketone until the addition of aqueous acid during workup.[12] This effectively prevents the common side reaction of double addition to form a tertiary alcohol.[6]
Visualization: Mechanism of Grignard Addition to a Weinreb Amide
Caption: The two-step mechanism for ketone synthesis using a Weinreb amide.
Experimental Protocols
Protocol: General Procedure for Grignard Addition to a Benzamide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous ether or THF via the dropping funnel.
-
Initiation: If the reaction does not start, use one of the activation methods described in the FAQs.[2][3] Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[2]
-
Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full conversion.
-
Addition to Benzamide: Cool the Grignard reagent solution to 0 °C. Add a solution of the N,N-disubstituted benzamide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Control the rate of addition to maintain the desired reaction temperature.[3]
-
Reaction: Allow the reaction to stir at the chosen temperature for the optimized time (typically 1-4 hours), then allow it to warm to room temperature.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, April 24). Reaction of amides with Grignard reagents [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
- Jenkins, S. S., & Richardson, E. M. (1933). The Grignard Reaction in the Synthesis of Ketones. II. The Preparation of a Series of Mono- and Di-chlorodesoxybenzoins. Journal of the American Chemical Society, 55(2), 703–706.
- Jenkins, S. S. (1933). The Grignard Reaction in the Synthesis of Ketones. I. A New Method of Preparing Desoxybenzoins. Journal of the American Chemical Society, 55(2), 703-706.
-
ResearchGate. (n.d.). Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N−C Cleavage. Request PDF. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Stability of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide under acidic/basic conditions
Welcome to the technical support center for 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this versatile Weinreb amide.
Introduction to this compound
This compound is a specialized chemical intermediate, often referred to as a Weinreb amide.[1] Its unique N-methoxy-N-methylamide structure allows for controlled reactions with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields ketones.[1] This controlled reactivity minimizes over-addition and side reactions, making it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2]
The presence of bromo and fluoro substituents on the aromatic ring provides sites for further functionalization, such as cross-coupling reactions, making it a versatile building block for complex molecular architectures.[3]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Storage at room temperature is generally acceptable.[6] It is crucial to protect the compound from moisture and incompatible materials.
Q2: What materials are considered incompatible with this compound?
A2: This compound should be kept away from strong acids and strong oxidizing agents.[4] Contact with these substances can lead to degradation of the molecule.
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, the product is generally stable under normal handling and storage conditions.[4] Weinreb amides are known for their stability, which allows for their purification and storage before use in subsequent reactions.[1]
Q4: What is the expected shelf-life of the compound?
A4: While a specific shelf-life is not always provided, adherence to recommended storage conditions will maximize its stability. For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period.
Q5: How does the stability of this Weinreb amide compare to other carbonyl compounds like esters or acid chlorides?
A5: Weinreb amides are generally more stable than esters or acid chlorides, particularly in preventing the over-addition of organometallic reagents.[1] This enhanced stability is attributed to the formation of a stable chelated tetrahedral intermediate during nucleophilic addition.[7][8][9]
Troubleshooting Guide: Stability Under Acidic and Basic Conditions
A primary concern for users is the stability of this compound when exposed to acidic or basic environments during a reaction or workup.
Issue 1: Degradation Observed During Acidic Workup
Symptom: Lower than expected yield of the desired ketone, with the presence of 4-bromo-3-fluorobenzoic acid and N,O-dimethylhydroxylamine in the reaction mixture.
Probable Cause: While Weinreb amides are designed for acidic workup to produce ketones, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond.
Solution:
-
Use mild acidic conditions: Employ weaker acids (e.g., saturated aqueous NH4Cl) or limit the concentration of strong acids.
-
Control the temperature: Perform the acidic workup at low temperatures (e.g., 0 °C) to minimize hydrolysis. The tetrahedral intermediate is stable only at low temperatures.[7]
-
Minimize reaction time: Do not leave the reaction mixture in acidic conditions for longer than necessary to quench the reaction and hydrolyze the intermediate.
Issue 2: Decomposition Under Basic Conditions
Symptom: Formation of 4-bromo-3-fluorobenzoate salt and other byproducts during a reaction step involving a strong base.
Probable Cause: Tertiary amides can be susceptible to hydrolysis under strong alkaline conditions, particularly with heating.[10][11] The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon.
Solution:
-
Avoid strong, nucleophilic bases: If a base is required, consider non-nucleophilic bases (e.g., proton sponges, hindered amines) if compatible with the reaction.
-
Temperature control: Keep the reaction temperature as low as possible to reduce the rate of hydrolysis.
-
Anhydrous conditions: For reactions requiring a base but sensitive to hydrolysis, ensure strictly anhydrous conditions to prevent the presence of hydroxide ions.
Degradation Pathways
The following diagrams illustrate the potential hydrolysis mechanisms under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis of the Weinreb amide.
Caption: Base-catalyzed hydrolysis of the Weinreb amide.
Experimental Protocols
To assist researchers in evaluating the stability of this compound in their specific applications, the following forced degradation study protocol is provided. Forced degradation studies are essential for developing stability-indicating analytical methods.[12][13]
Forced Degradation Study Protocol
Objective: To determine the degradation profile of this compound under various stress conditions. A desirable degradation level is typically between 5-20%.[14]
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in methanol.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of methanol and water.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.
-
Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Interpretation
The stability of this compound under different conditions can be summarized in a table.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 1 M HCl | 24 | 60 | [Insert Data] | 4-bromo-3-fluorobenzoic acid, N,O-dimethylhydroxylamine |
| 1 M NaOH | 8 | 60 | [Insert Data] | 4-bromo-3-fluorobenzoic acid, N,O-dimethylhydroxylamine |
| 3% H₂O₂ | 24 | 25 | [Insert Data] | [Identify based on analysis] |
| Thermal (Solid) | 48 | 80 | [Insert Data] | [Identify based on analysis] |
Data to be filled in based on experimental results.
This structured approach to forced degradation will help in understanding the degradation pathways and developing robust analytical methods for quality control.
References
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.).
-
Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Weinreb amides. (n.d.).
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved from [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). PMC - NIH. Retrieved from [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (n.d.). NIH. Retrieved from [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Retrieved from [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
- Expert Sourcing: 4-Bromo-N-methoxy-N-methylbenzamide for Chemical Synthesis. (n.d.).
-
4-Fluoro-N-methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
-
N-Benzyl 4-bromo-3-methylbenzamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. (2011). NIH. Retrieved from [Link]
-
4-Bromo-2-fluoro-n-methoxy-n-methylbenzamide. (n.d.). Active Biopharma Corp. Retrieved from [Link]
-
Organic Chemistry Class 11 Notes by Bharat Panchal. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide 97% | CAS: 801303-33-3 | AChemBlock [achemblock.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. onyxipca.com [onyxipca.com]
Technical Support Center: Post-Reaction Purification of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Welcome to the technical support resource for the purification of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this Weinreb amide in their synthetic workflows. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of unreacted starting material post-reaction.
Introduction to the Challenge
This compound is a specialized Weinreb amide, a class of reagents prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This controlled reactivity is due to the formation of a stable chelated tetrahedral intermediate.[2][3] However, incomplete reactions can leave residual Weinreb amide in the crude product mixture, necessitating effective purification strategies to ensure the integrity of the desired product.
This guide will walk you through the logical steps to diagnose purification issues and select the most appropriate method for removing unreacted this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial aqueous workup isn't removing the unreacted Weinreb amide. Why is this happening and what should I do?
Answer:
This is a common issue. This compound, like many benzamide derivatives, is a relatively non-polar organic molecule with limited solubility in aqueous solutions, even under acidic or basic conditions.[4] The N-methoxy-N-methyl group does not possess a readily ionizable proton, meaning that simple acid-base extractions are generally ineffective for its removal.
Troubleshooting Steps:
-
Confirm with TLC: First, confirm the presence of the starting material in your organic layer using Thin Layer Chromatography (TLC). Co-spot your crude product with a sample of the pure Weinreb amide.
-
Solvent Selection: Ensure you are using an appropriate organic solvent for your extraction that has good solubility for your product but maximizes the partitioning of polar impurities into the aqueous layer. Dichloromethane or ethyl acetate are common choices.[5][6]
-
Brine Wash: After your aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This will help to "salt out" any dissolved organic material from the aqueous phase and can improve the separation of the layers, especially if emulsions have formed.[7][8]
If the Weinreb amide persists, you will need to employ chromatographic or crystallization techniques.
FAQ 2: I'm struggling to differentiate the Weinreb amide from my product on a TLC plate. How can I improve the visualization?
Answer:
Effective visualization on TLC is crucial for assessing reaction completion and guiding purification. Given the structural similarities that can exist between the Weinreb amide and the resulting ketone, clear differentiation can sometimes be challenging.
Troubleshooting Visualization:
-
UV Shadowing: this compound contains an aromatic ring and will be UV active.[9] Visualize the dried TLC plate under short-wave UV light (254 nm). The compounds should appear as dark spots on a fluorescent green background.
-
Iodine Staining: Place the TLC plate in a chamber containing a few crystals of iodine.[9][10][11] The iodine vapor will stain many organic compounds, often appearing as yellow to brown spots. This can sometimes provide differential staining based on the functional groups present.
-
Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds that can be oxidized.[10] Your product, if it's a ketone, may show a different reactivity to the stain compared to the Weinreb amide.
-
Specialized Stains: For amides, a hydroxylamine/ferric chloride stain can be used.[12] This involves spraying the plate first with a basic hydroxylamine solution, followed by a ferric chloride solution. Amides will typically form colored complexes.
FAQ 3: What is the most reliable method for completely removing the unreacted Weinreb amide?
Answer:
For high-purity applications, flash column chromatography is the most robust and widely applicable technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (the eluent).
Key Principles for Success:
-
Polarity Difference: The success of chromatography hinges on a sufficient difference in polarity between your desired product and the unreacted Weinreb amide. Generally, the Weinreb amide will have a different polarity compared to the ketone product.
-
Solvent System Selection: The choice of eluent is critical. You must perform TLC analysis to determine an optimal solvent system that provides good separation (a significant difference in Rf values) between the product and the starting material. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.
Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the steps for purifying your crude product using silica gel chromatography.
Step 1: Sample Preparation
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble materials, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
Step 2: Column Packing
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
Step 3: Elution
-
Carefully load your sample onto the top of the silica gel.
-
Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing if a gradient elution is necessary.
-
Collect fractions and monitor the elution of your compounds using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Example TLC and Chromatography Eluent Systems
| Compound Polarity | Example Eluent System (Hexanes:Ethyl Acetate) | Expected Rf Values |
| Non-polar Product, More Polar Weinreb Amide | 9:1 to 7:3 | Product Rf: ~0.5, Weinreb Amide Rf: ~0.2 |
| More Polar Product, Non-polar Weinreb Amide | 8:2 to 6:4 | Product Rf: ~0.3, Weinreb Amide Rf: ~0.6 |
Protocol 2: Recrystallization
If your desired product is a solid and there is a significant difference in solubility between it and the unreacted Weinreb amide in a particular solvent system, recrystallization can be an effective purification method.[13][14]
Step 1: Solvent Selection
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The unreacted Weinreb amide should either be very soluble or insoluble in this solvent at all temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures) to find a suitable system.
Step 2: Recrystallization Procedure
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Confirmation of Purity
High-Performance Liquid Chromatography (HPLC)
For quantitative assessment of purity, a validated HPLC method is recommended.[15][16][17]
Table 2: General HPLC Method Parameters for Benzamide Derivatives
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Visual Workflow Diagrams
Caption: Decision workflow for purification strategy.
Caption: Step-by-step flash chromatography workflow.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Tanmoy Biswas. (2022-08-15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Oriental Journal of Chemistry. (2020-04-22). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ACS Omega. (2022-12-15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]
-
ResearchGate. (2018). Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. [Link]
-
ResearchGate. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Google Patents.
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
Reddit. Help with TLC stain. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
-
PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
-
PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
-
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
OSTI.GOV. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
Chemistry LibreTexts. (2022-04-07). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2008). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
University of Rochester Department of Chemistry. Chromatography: TLC Stains/Dips. [Link]
-
IUCr Journals. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. [Link]
-
Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. [Link]
-
NIH. (2012-07-05). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]
- Google Patents. CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide. [Link]
-
ResearchGate. (2019). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. [Link]
-
University of Rochester Department of Chemistry. TLC Stains. [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
Part 6: Preparation of Organic Compounds. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Welcome to the technical support center for 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile Weinreb amide. Here, we will delve into the critical role of solvent selection on its reactivity, providing troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Significance of the Weinreb Amide
This compound is a valuable synthetic intermediate, particularly in the synthesis of ketones and aldehydes.[1][2] The N-methoxy-N-methylamide, or Weinreb amide, functionality is renowned for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup yields the desired ketone, preventing the common issue of over-addition.[1][3] The bromine and fluorine substituents on the aromatic ring also offer strategic points for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[4]
However, the success of these transformations is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. This guide will provide clarity on how to harness solvent effects to your advantage.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Low Yield in Grignard or Organolithium Reactions (Weinreb Ketone Synthesis)
Question: I am performing a Weinreb ketone synthesis by reacting this compound with a Grignard reagent in THF, but I am observing low yields of the desired ketone and the formation of multiple byproducts. What could be the cause?
Answer: This is a common issue that can often be traced back to solvent choice and reaction conditions.
Possible Causes and Solutions:
-
Solvent Purity: Tetrahydrofuran (THF) is a standard solvent for Grignard reactions. However, it is crucial that the THF is anhydrous. The presence of water will quench the highly reactive organometallic reagent.
-
Protocol: Always use freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone) or purchase high-purity anhydrous THF.
-
-
Reaction Temperature: The stability of the tetrahedral intermediate formed during the Weinreb reaction is temperature-dependent.[3]
-
Recommendation: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to stabilize the intermediate and prevent its premature collapse or undesired side reactions.[5] A higher temperature can lead to the decomposition of the intermediate or reaction with the solvent.
-
-
Solvent Choice: While THF is common, for some sluggish Grignard reagents, a more coordinating solvent like diethyl ether might be beneficial. Conversely, for highly reactive organolithium reagents, a less coordinating solvent might be necessary to temper reactivity.
-
Grignard Reagent Quality: Ensure the Grignard reagent is of high quality and accurately titrated. Old or poorly prepared reagents can contain impurities that lead to side reactions.
Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr) at the Bromine vs. Fluorine Position
Question: I am attempting a nucleophilic aromatic substitution on this compound. How does the solvent influence whether the nucleophile displaces the bromine or the fluorine?
Answer: The regioselectivity of SNAr on this substrate is a nuanced issue where the solvent plays a pivotal role in dictating the outcome. The relative reactivity of halogens in SNAr reactions is not as straightforward as in SN1 or SN2 reactions and is highly dependent on the reaction conditions.
Understanding the Mechanism: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[6] The rate-determining step is typically the formation of this complex.[6]
-
Fluorine's Advantage: Fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect.[6] This often makes the fluoro-substituted position more susceptible to nucleophilic attack, despite fluoride being a poor leaving group in other contexts.[6]
-
Solvent Effects on Nucleophilicity:
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can strongly solvate anionic nucleophiles through hydrogen bonding.[7][8] This "caging" of the nucleophile can decrease its reactivity.[9] In the case of halide nucleophiles, fluoride is the most strongly solvated and thus its nucleophilicity is significantly reduced in protic solvents.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at solvating cations but leave the anionic nucleophile relatively "naked" and more reactive.[9] In such solvents, the intrinsic nucleophilicity of the anion is more pronounced.
-
Troubleshooting and Optimization:
| Solvent Type | Expected Outcome | Rationale |
| Polar Protic | May favor substitution at the bromine position. | The stronger solvation of the nucleophile by protic solvents can lead to a greater influence of leaving group ability, where bromide is generally better than fluoride. |
| Polar Aprotic | Often favors substitution at the fluorine position. | The high reactivity of the "naked" nucleophile and the strong stabilization of the Meisenheimer complex by the inductive effect of fluorine make this pathway more favorable.[6] |
Experimental Protocol for Optimizing Regioselectivity:
-
Screening Solvents: Set up small-scale parallel reactions using different classes of solvents (e.g., THF, DMF, DMSO, and a protic solvent like isopropanol).
-
Monitor Progress: Use techniques like TLC or LC-MS to monitor the formation of the two possible regioisomers over time.
-
Analyze Product Ratio: Once the reaction is complete, determine the product ratio to identify the optimal solvent for your desired isomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for storing this compound?
A1: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a stock solution is required, a non-reactive, aprotic solvent like dichloromethane or ethyl acetate can be used for short-term storage. Avoid protic solvents if subsequent reactions involve moisture-sensitive reagents.
Q2: Can I use a non-polar solvent for reactions with this compound?
A2: While possible for certain applications, non-polar solvents (e.g., hexane, toluene) are generally not ideal for reactions involving polar reactants and intermediates, such as SNAr or reactions with organometallics. The poor solubility of ionic or polar species in non-polar solvents can significantly hinder reaction rates.
Q3: How does solvent polarity affect the rate of SNAr reactions with this substrate?
A3: Generally, increasing the polarity of the solvent will increase the rate of SNAr reactions. Polar solvents are better at stabilizing the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.[8] However, the distinction between polar protic and polar aprotic is crucial, as discussed in Issue 2.
Q4: Are there any known incompatibilities of this compound with common laboratory solvents?
A4: The compound itself is generally stable in most common organic solvents under neutral conditions.[10] However, in the presence of strong acids or bases, the amide bond can be susceptible to hydrolysis, especially at elevated temperatures. Therefore, prolonged exposure to highly acidic or basic conditions in protic solvents should be avoided unless hydrolysis is the intended reaction.
Section 3: Visualizing Reaction Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and workflows.
Caption: Workflow for the Weinreb Ketone Synthesis.
Caption: Influence of solvent on the regioselectivity of SNAr.
References
- Vertex AI Search. (2024-01-26). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?
- Request PDF. (2025-08-09).
- Quora. (2023-03-20). What are the effects of solvents on SN1 and SN2 reactions?
- Chemistry LibreTexts. (2015-07-09). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry LibreTexts. (2021-06-10). 4.7: Solvent Effects in Nucleophilic Substitution.
- PubMed. (2004-08-19).
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PubMed Central (PMC).
- Chemistry Stack Exchange. (2013-07-25).
- TCI Chemicals. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- Guidechem. This compound.
- Oriental Journal of Chemistry. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents.
- ChemicalBook. (2025-07-24). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- Oriental Journal of Chemistry. (2020-04-22).
- ACS Publications. (2022-10-07). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics.
- Wikipedia. Weinreb ketone synthesis.
- Apollo Scientific. 4-Fluoro-N-methoxy-N-methylbenzamide.
- Reddit. (2020-10-08). [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros.
- BLDpharm. 343564-56-7|4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide.
- TCI Chemicals. The Chemistry of 4-Bromo-N-methoxy-N-methylbenzamide: A Supplier's Insight.
- Advanced ChemBlocks. 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide 97% | CAS.
- PubMed Central (PMC).
- TCI Chemicals. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- Active Biopharma Corp. 4-Bromo-2-fluoro-n-methoxy-n-methylbenzamide.
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Validation & Comparative
1H NMR and 13C NMR spectrum of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Introduction: The Structural Imperative of a Weinreb Amide Intermediate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel intermediates is a cornerstone of a successful development pipeline. This compound is a classic example of such a critical intermediate. As a Weinreb amide, it is expertly designed for the controlled formation of ketones via reaction with organometallic reagents, a transformation that is notoriously difficult to manage with more reactive carboxylic acid derivatives.[1] The presence of a bromine atom offers a handle for further cross-coupling reactions, while the fluorine atom can significantly modulate the compound's electronic properties and metabolic stability.
Given its role as a precise building block, absolute certainty of its structure—including the regiochemistry of the halogen substituents—is not merely desirable; it is essential. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As experimental spectra for this specific compound are not publicly available, we will present a detailed, predicted spectrum based on established principles of NMR theory, including substituent chemical shift (SCS) effects and spin-spin coupling phenomena. This predictive approach serves as a powerful tool for researchers, illustrating the process of spectral interpretation and providing a robust benchmark for the verification of this compound upon its synthesis. We will further compare the utility of NMR with alternative analytical techniques to provide a holistic perspective on its characterization.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is the first and most crucial step in the structural elucidation of organic molecules. It provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships to neighboring nuclei.
Causality of Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield a proton, shifting its resonance downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift.[2][3] In our target molecule, the aromatic region is influenced by three substituents: a bromine atom, a fluorine atom, and the N-methoxy-N-methyl-carboxamide group.
-
Aromatic Protons (H-2, H-5, H-6): The benzene ring has three protons. Their predicted chemical shifts are determined by the additive effects of the substituents.
-
The amide group is an electron-withdrawing, meta-directing group.
-
Fluorine is strongly electronegative (inductive withdrawal) but also a weak π-donor through resonance.
-
Bromine is also electronegative and a weak π-donor.
-
H-2: This proton is ortho to the amide group and meta to the fluorine. The strong deshielding effect of the ortho amide will likely make this the most downfield of the aromatic signals.
-
H-5: This proton is ortho to the bromine and meta to the amide group. It will be deshielded by the bromine.
-
H-6: This proton is ortho to both the fluorine and bromine atoms. It will experience deshielding from both halogens. The precise ordering of H-5 and H-6 can be complex, but their splitting patterns will be definitive.
-
-
N-Methoxy (-OCH₃) and N-Methyl (-NCH₃) Protons: These will appear as sharp singlets in the aliphatic region of the spectrum. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, they will be downfield from typical alkane signals. The N-methoxy protons are generally found slightly downfield compared to the N-methyl protons. It is a known phenomenon in N-methoxy-N-methyl amides that restricted rotation around the C-N amide bond can lead to broadening or even duplication of these signals.[4] For this prediction, we will assume sharp singlets, which is common for many such amides at room temperature.
Spin-Spin Coupling (J): Deciphering the Connectivity
The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons. In aromatic systems, coupling constants are highly informative about the substitution pattern.[5]
-
H-2: It is coupled to H-6 (a four-bond meta coupling, ⁴JHH) and to the fluorine at C-3 (a four-bond H-F coupling, ⁴JHF). This will likely result in a doublet of doublets. Meta H-H coupling is typically small (2-3 Hz).[5]
-
H-5: This proton is coupled to H-6 (a three-bond ortho coupling, ³JHH) and to the fluorine at C-3 (also a four-bond H-F coupling, ⁴JHF). This will appear as a doublet of doublets. Ortho H-H coupling is significantly larger (7-10 Hz).[2]
-
H-6: This proton is coupled to H-5 (ortho, ³JHH), H-2 (meta, ⁴JHH), and the fluorine at C-3 (a three-bond H-F coupling, ³JHF). This complex coupling will likely result in a triplet of doublets or a doublet of doublet of doublets.
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Aromatic carbons typically resonate in the 125-150 ppm range.[6]
-
Carbonyl Carbon (C=O): Amide carbonyls are typically found in the 160-185 ppm range.[6]
-
Aromatic Carbons: There are six distinct aromatic carbons due to the substitution pattern.
-
C-1 (ipso-Amide): The carbon attached to the amide group will be deshielded.
-
C-3 (ipso-Fluoro): The carbon directly bonded to fluorine will show a very large one-bond C-F coupling (¹JCF, typically >240 Hz) and its chemical shift will be significantly downfield.[7][8]
-
C-4 (ipso-Bromo): The carbon bonded to bromine will have its chemical shift moved upfield compared to an unsubstituted carbon, a characteristic of heavier halogens.
-
The remaining carbons (C-2, C-5, C-6) will also show smaller couplings to the fluorine atom (²JCF, ³JCF), which is invaluable for definitive assignment.
-
-
N-Methoxy (-OCH₃) and N-Methyl (-NCH₃) Carbons: These will appear as sharp signals in the aliphatic region, typically between 30-65 ppm.
Part 3: Data Summary and Visualization
The predicted NMR data for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data | Assignment | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | J (Hz) | Integration | δ (ppm) | Multiplicity | J (Hz) | | C=O | - | - | - | - | ~165 | d | ³JCF ≈ 3 | | C-1 | - | - | - | - | ~135 | d | ²JCF ≈ 25 | | H-2 / C-2 | ~7.8 | dd | ⁴JHH ≈ 2.5, ⁴JHF ≈ 5 | 1H | ~128 | d | ³JCF ≈ 3 | | C-3 | - | - | - | - | ~158 | d | ¹JCF ≈ 250 | | C-4 | - | - | - | - | ~115 | d | ²JCF ≈ 20 | | H-5 / C-5 | ~7.5 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2 | 1H | ~130 | s | - | | H-6 / C-6 | ~7.7 | tdd | ³JHH ≈ 8.5, ³JHF ≈ 8, ⁴JHH ≈ 2.5 | 1H | ~118 | d | ²JCF ≈ 5 | | N-CH₃ | ~3.4 | s | - | 3H | ~34 | s | - | | O-CH₃ | ~3.6 | s | - | 3H | ~61 | s | - | (Note: These are predicted values. Actual experimental values may vary slightly.)
Caption: Molecular structure of this compound.
Part 4: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization package for a novel compound would include other techniques. This multi-faceted approach ensures the highest level of confidence in the compound's identity and purity.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
|---|---|---|---|
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, regiochemistry. | Unambiguously confirms the 3-fluoro, 4-bromo substitution pattern through coupling constants (H-F, C-F). Provides definitive structural proof. | Requires a relatively larger amount of pure sample compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns. | Confirms the molecular weight (262.08 g/mol ). The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a clear signature.[9] | Cannot distinguish between isomers (e.g., 3-bromo-4-fluoro). Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the amide C=O stretch (~1650-1680 cm⁻¹), aromatic C-H, and C-F/C-Br bonds.[10][11] | Provides no information on the substitution pattern of the aromatic ring. It is a qualitative, not a definitive structural tool. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula (C₉H₉BrFNO₂), providing evidence of overall purity. | Does not provide any structural information. |
Part 5: Experimental Protocol for NMR Data Acquisition
The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following is a standardized workflow for acquiring high-quality NMR data for the target compound.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra. Purification is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.
-
Concentration: For a standard 400-500 MHz spectrometer:
-
¹H NMR: Prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
¹³C NMR: A more concentrated solution of ~20-30 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Accurately weigh the compound into a clean, dry vial.
-
Add the deuterated solvent using a pipette.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity (sharp, symmetrical peaks).
-
Acquire the spectrum with the following typical parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 8 to 16 scans.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum with proton decoupling:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Number of Scans (NS): 256 to 1024 scans (or more, depending on concentration).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): ~240 ppm (centered around 100 ppm).
-
-
Caption: Standard workflow for NMR analysis.
Conclusion
For a molecule like this compound, where precise structural integrity is paramount for its function as a synthetic intermediate, Nuclear Magnetic Resonance spectroscopy stands as the indispensable analytical tool. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable confirmatory data regarding molecular weight and the presence of functional groups, only NMR can deliver the detailed connectivity map required to unambiguously differentiate isomers and confirm the desired regiochemistry. The predictive analysis detailed in this guide, based on fundamental principles, provides a robust framework for researchers to interpret their experimental data, ensuring confidence in the structural assignment and the quality of this critical chemical building block.
References
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Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
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Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. (2022). [Link]
- V. G. S. S. Chakravarthy, et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014, (vi), 265-274.
-
Janci Despain (chemchick). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. (2015). [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
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Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. (2024). [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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ACD/Labs. Aromatic Systems. [Link]
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ResearchGate. Benzamide-simplified mass spectrum. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). [Link]
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ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). (2020). [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]
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Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the analysis of reaction mixtures presents a critical juncture. The successful identification and quantification of starting materials, intermediates, desired products, and unforeseen byproducts are paramount to process optimization, yield determination, and ensuring the purity of the final compound. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of reaction products originating from 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, a versatile building block in medicinal chemistry.
The presence of bromine and fluorine atoms in the target molecule introduces specific analytical challenges. The isotopic signature of bromine (approximately 51% ⁷⁹Br and 49% ⁸¹Br) provides a distinct pattern in mass spectrometry, aiding in the identification of bromine-containing compounds.[1] Conversely, the high electronegativity and strength of the carbon-fluorine bond can influence chromatographic behavior and fragmentation patterns, necessitating careful method development.[2][3] Furthermore, as with many synthetic reactions, the potential for side reactions and the formation of complex mixtures requires a high-resolution analytical approach.
This guide will dissect an optimized LC-MS method, explaining the rationale behind each parameter. It will then objectively compare this approach with alternative analytical techniques, providing the necessary data for you to make informed decisions for your specific research needs.
The Analytical Imperative: Challenges in Characterizing Weinreb Amide Reactions
This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their controlled reactivity with organometallic reagents to yield ketones or aldehydes with minimal over-addition.[4][5][6] However, "minimal" does not mean nonexistent. The reaction mixture can still contain a variety of species, including:
-
Unreacted Starting Material: this compound.
-
Desired Product: The ketone or aldehyde resulting from the reaction with an organometallic reagent.
-
Hydrolysis Products: Cleavage of the amide bond can lead to the formation of 4-bromo-3-fluorobenzoic acid.
-
Over-addition Byproducts: Although minimized by the Weinreb amide functionality, trace amounts of tertiary alcohols can form.[6][7]
-
Side-Reaction Products: Depending on the specific reaction conditions and reagents used, other halogenated aromatic compounds may be generated.
The structural similarity of these compounds, often differing only by a functional group or the degree of substitution, demands a chromatographic method with excellent resolving power and a detection system capable of unambiguous identification.
An Optimized LC-MS/MS Approach: A Self-Validating Protocol
For the routine analysis of complex reaction mixtures containing halogenated benzamides, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) offers a robust and sensitive solution.[2][8][9] The following protocol is designed to provide excellent separation and confident identification of the key components.
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound reaction products.
Detailed Experimental Protocol
1. Sample Preparation:
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1-10 µg/mL. This prevents column overloading and detector saturation.
-
Filtration: Filter the diluted sample through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.
2. Liquid Chromatography:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 stationary phase is a good starting point for the separation of these relatively non-polar aromatic compounds. A column with dimensions such as 2.1 x 50 mm and a particle size of 1.8 µm offers a good balance of resolution and analysis time. Phenyl-Hexyl or PFP (pentafluorophenyl) columns can also be considered to exploit different pi-pi interactions with the aromatic rings.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier aids in protonation of the analytes, which is beneficial for positive mode electrospray ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
3. Mass Spectrometry:
-
Mass Spectrometer: A tandem quadrupole or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The amide and potential amine functionalities are readily protonated.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect all potential products.
-
Product Ion Scan (MS/MS): Trigger fragmentation of the most intense ions from the full scan to obtain structural information. The characteristic isotopic pattern of bromine should be used as a trigger for targeted MS/MS analysis.
-
Rationale Behind the Choices
-
C18 Column: Provides good retention and separation for the aromatic, moderately hydrophobic analytes.
-
Acidified Mobile Phase: Promotes analyte ionization in the ESI source, leading to better sensitivity.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities within a reasonable timeframe.
-
ESI Positive Mode: The nitrogen atoms in the amide and potential byproducts are easily protonated.
-
MS/MS: Crucial for confident identification. The fragmentation pattern provides a "fingerprint" for each compound, allowing for differentiation between isomers and confirmation of the elemental composition. The presence of the bromine isotope pattern in fragment ions can help elucidate the fragmentation pathways.
Comparative Analysis with Alternative Methodologies
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed, each with its own set of advantages and disadvantages.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| LC-MS/MS (Optimized Method) | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity.[2] Provides structural information. Suitable for a wide range of polarities. | Higher initial instrument cost. Potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent separation for volatile and thermally stable compounds. Extensive spectral libraries available. | Requires derivatization for non-volatile compounds (e.g., carboxylic acids).[11] High temperatures can cause degradation of thermally labile compounds. |
| Supercritical Fluid Chromatography (SFC)-MS | Uses a supercritical fluid as the mobile phase for separation. | Fast separations. Good for chiral separations. Reduced solvent consumption. | Less common in many laboratories. Method development can be more complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine molecular structure. | Provides detailed structural information, including connectivity. Non-destructive. ¹⁹F-NMR is particularly useful for identifying and quantifying fluorinated compounds.[12] | Lower sensitivity compared to MS. Requires higher sample concentrations. Complex mixtures can lead to overlapping signals. |
Data-Driven Comparison
| Performance Metric | LC-MS/MS | GC-MS | SFC-MS | NMR |
| Sensitivity | High (pg-ng) | Moderate-High (ng) | High (ng) | Low (µg-mg) |
| Selectivity | Very High | High | High | High |
| Throughput | High | Moderate | High | Low |
| Structural Information | Good (Fragmentation) | Good (Fragmentation) | Good (Fragmentation) | Excellent (Connectivity) |
| Sample Preparation | Minimal (Dilute & Shoot) | Often requires derivatization | Minimal | Minimal |
| Cost (Instrument) | High | Moderate | High | Very High |
Interpreting the Mass Spectra: A Guide to Identification
A key aspect of LC-MS analysis is the interpretation of the resulting mass spectra. For this compound and its reaction products, several key features should be considered:
-
Molecular Ion ([M+H]⁺): The protonated molecule will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Adduct Formation: In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed, especially if the glassware or solvents are not scrupulously clean.[13][14][15][16] Ammonium adducts ([M+NH₄]⁺) can also form if ammonium salts are present in the mobile phase.
-
Fragmentation Patterns: The fragmentation of the Weinreb amide will likely involve cleavage of the N-O and C-N bonds of the amide group. Analysis of these fragments can confirm the structure of the parent molecule.[17][18][19] For example, a neutral loss of CH₃O- or (CH₃)₂N- could be observed.
Conclusion and Recommendations
For the comprehensive analysis of reaction products from this compound, an optimized LC-MS/MS method stands out as the most versatile and informative technique. Its high sensitivity, selectivity, and ability to provide structural information through fragmentation make it ideal for identifying and quantifying the desired product, unreacted starting material, and potential byproducts in a single run.
While GC-MS can be a viable alternative for more volatile and thermally stable analogs, the potential need for derivatization adds complexity to the workflow. NMR , particularly ¹⁹F-NMR, serves as an excellent complementary technique for unambiguous structure elucidation and for quantifying the total organofluorine content, but it lacks the sensitivity for trace impurity analysis.[12]
Ultimately, the choice of analytical technique will depend on the specific goals of the analysis, the available instrumentation, and the expertise of the researcher. However, for routine reaction monitoring and purity assessment in a drug discovery and development setting, the detailed LC-MS/MS protocol presented in this guide provides a robust, reliable, and self-validating system for navigating the analytical complexities of halogenated benzamide chemistry.
References
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- TIP # 115 Adduct Formation in LCMS.
- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu.
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
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- Bromine. Wikipedia.
- HPLC separation of related halogenated aromatic, any one??
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws.
- Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Weinreb ketone synthesis. Wikipedia.
- LCMS-guided detection of halogenated natural compounds.
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed.
- MS Adduct Calcul
- Mass Spectrometry Fragmentation P
- Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed.
- What are common adducts in ESI mass spectrometry? - WKB67428.
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- mass spectra - fragmentation p
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A Senior Application Scientist's Comparative Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide and its Brominated Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks and intermediates is a critical decision that profoundly impacts the trajectory of a research program. The benzamide scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1] Within this class, halogenated derivatives, particularly those containing bromine and fluorine, offer unique physicochemical properties that can be exploited to fine-tune a compound's biological activity, metabolic stability, and pharmacokinetic profile.
This guide provides an in-depth comparative analysis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide , a versatile Weinreb amide intermediate, and its structurally related brominated benzamide analogs. We will delve into a comparative analysis of their synthesis, physicochemical properties, and potential applications, with a particular focus on their emerging role as kinase inhibitors. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data-driven comparisons to inform your research and development efforts.
The Strategic Importance of Halogenation and the Weinreb Amide Moiety in Benzamide Scaffolds
The introduction of halogen atoms, such as bromine and fluorine, onto the benzamide core is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Bromine, with its larger atomic radius and moderate electronegativity, can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve membrane permeability.[2] Fluorine, the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influence pKa, and block metabolic oxidation sites, thereby improving metabolic stability.[3]
The N-methoxy-N-methylamide, or Weinreb amide, functionality is a particularly valuable synthetic handle. Its key advantage lies in its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is attributed to the formation of a stable chelated intermediate.[4] This makes this compound a valuable precursor for the synthesis of a diverse library of ketone-containing compounds.
Synthesis of this compound and a Comparative Analog
The synthesis of this compound and its analogs typically proceeds through the acylation of N,O-dimethylhydroxylamine with the corresponding benzoyl chloride. The choice of starting material and reaction conditions is critical to achieving high yields and purity.
General Synthetic Workflow
The overall synthetic strategy involves the conversion of a substituted benzoic acid to its corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Caption: General synthetic workflow for N-methoxy-N-methyl-benzamides.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related benzamides.[5]
Step 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-fluorobenzoyl chloride is typically used in the next step without further purification.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid. Refluxing ensures the reaction goes to completion.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (2.5 eq) or N,N-diisopropylethylamine (DIPEA) dropwise.
-
Slowly add a solution of the crude 4-bromo-3-fluorobenzoyl chloride (1.0 eq) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Causality: The use of a non-nucleophilic base is crucial to deprotonate the N,O-dimethylhydroxylamine hydrochloride without competing in the nucleophilic attack on the acyl chloride. The reaction is performed at a low temperature initially to control the exothermic reaction. The aqueous workup removes the base, unreacted starting materials, and salts. Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Comparative Physicochemical Properties
The substitution pattern on the benzamide ring significantly influences the physicochemical properties of the molecule, which in turn affects its biological activity and pharmacokinetic profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₉BrFNO₂ | 262.08[6] | 2.2 | |
| 4-Bromo-N-methoxy-N-methyl-benzamide | C₉H₁₀BrNO₂ | 244.09 | 2.0 | |
| 4-Fluoro-N-methoxy-N-methyl-benzamide | C₉H₁₀FNO₂ | 183.18[7] | 1.5[7] | |
| N-methoxy-N-methylbenzamide | C₉H₁₁NO₂ | 165.19 | 1.3 |
Analysis of Physicochemical Properties:
-
Impact of Bromine: The presence of the bromine atom in This compound and 4-Bromo-N-methoxy-N-methyl-benzamide significantly increases the molecular weight and the calculated LogP compared to the non-brominated analogs. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility.
-
Impact of Fluorine: The fluorine atom in This compound and 4-Fluoro-N-methoxy-N-methyl-benzamide contributes to a higher molecular weight and a moderate increase in lipophilicity compared to the unsubstituted analog. The high electronegativity of fluorine can also influence the electronic distribution within the molecule, potentially affecting receptor binding interactions.
Performance in a Biological Context: A Case Study on FGFR1 Inhibition
The study by Wang et al. (2018) provides valuable structure-activity relationship (SAR) data for a series of brominated benzamides.[8][9]
Structure-Activity Relationship (SAR) of Brominated Benzamides as FGFR1 Inhibitors
The general structure of the investigated FGFR1 inhibitors consists of a 4-bromobenzamide core linked to a substituted phenyl ring.
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A Tale of Two Halogens: A Comparative Guide to Fluorine and Chlorine Bioisosteric Effects in Drug Design
In the intricate dance of drug design, where minor structural modifications can elicit profound changes in biological activity, the judicious selection of bioisosteres is paramount. Among the medicinal chemist's most trusted tools are the halogens, with fluorine and chlorine frequently employed to optimize a lead compound's pharmacological profile. While often considered interchangeable at first glance, these two elements exert distinct and sometimes opposing effects on a molecule's physicochemical properties, metabolic fate, and target interactions. This guide provides an in-depth, evidence-based comparison of fluorine and chlorine as bioisosteres, offering insights to inform rational drug design strategies.
The Fundamental Physicochemical Divide
At the heart of their divergent bioisosteric effects lie the intrinsic properties of fluorine and chlorine. Fluorine, the most electronegative element, is small and forms a highly polarized and exceptionally strong bond with carbon.[1][2] Chlorine, while also electronegative, is larger, more polarizable, and forms a weaker, longer bond with carbon.[3][4] These fundamental differences cascade into significant variations in key molecular properties.
Lipophilicity (LogP/LogD): A Balancing Act
A drug's ability to permeate biological membranes is critically influenced by its lipophilicity. The introduction of a halogen atom generally increases lipophilicity compared to a hydrogen atom. However, the choice between fluorine and chlorine can lead to significantly different outcomes. A molecular matched pair analysis comparing 177 pairs of compounds revealed that chlorinated analogues are consistently more lipophilic than their fluorinated counterparts.[3] The mean LogD of the chlorinated compounds was 0.45 units higher than that of the fluorinated compounds, a statistically significant difference.[3]
| Property | Fluorine Substitution | Chlorine Substitution | Key Takeaway |
| Lipophilicity (LogD) | Moderate increase | Significant increase | Chlorine provides a greater boost in lipophilicity. |
| Aqueous Solubility | Generally higher | Generally lower | Fluorinated compounds tend to be more soluble.[3] |
Expert Insight: The greater lipophilicity imparted by chlorine can be advantageous for CNS penetration or for enhancing binding in hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. Fluorine offers a more nuanced approach to modulating lipophilicity, often providing a modest increase that can improve membrane permeability without drastically reducing aqueous solubility.[3][5]
Acidity and Basicity (pKa): The Electronic Tug-of-War
The powerful electron-withdrawing nature of both halogens can significantly influence the pKa of nearby acidic or basic functional groups.[6][7] By modulating a molecule's ionization state at physiological pH, pKa changes can impact solubility, receptor binding, and oral absorption.[5]
-
Effect on Bases: The introduction of fluorine or chlorine near a basic amine will decrease its basicity (lower the pKa of the conjugate acid). This is due to the inductive electron withdrawal, which reduces the electron density on the nitrogen and makes it less likely to accept a proton.[6] This can be a valuable strategy to reduce unwanted interactions with off-targets like the hERG channel.
-
Effect on Acids: For acidic protons, the situation is more complex. In aliphatic systems, the strong inductive effect of fluorine generally makes a neighboring acid more acidic (lowers the pKa) compared to chlorine.[4] However, in aromatic systems, the effect can be reversed. For example, 2-chlorobenzoic acid (pKa = 2.90) is a stronger acid than 2-fluorobenzoic acid (pKa = 3.27).[4] This is attributed to fluorine's ability to act as a moderate π-donor, which partially counteracts its inductive effect.[4]
Causality: The modulation of pKa is a direct consequence of the halogen's electronegativity and its ability to polarize the surrounding electronic environment. This alteration of the local electronic landscape is a key mechanism by which bioisosteric replacement can fine-tune a drug's properties.
The Impact on Drug-Target Interactions
The ultimate goal of drug design is to achieve potent and selective binding to a biological target. Fluorine and chlorine influence these interactions through a combination of steric, electronic, and direct bonding effects.
Binding Affinity: A Subtle but Significant Difference
A comprehensive analysis of over 3,600 matched pairs demonstrated that, on average, chlorinated compounds exhibit slightly higher binding affinity than their fluorinated analogues.[3] The mean pIC50 for chlorinated compounds was 6.29, compared to 6.26 for fluorinated compounds, corresponding to an approximate 10-12% increase in binding constant for the chloro-substituted molecules.[3]
| Metric | Fluorinated Compounds | Chlorinated Compounds | Statistical Significance (p-value) |
| Mean pIC50 (Binding) | 6.26 | 6.29 | 0.002 |
| Median pIC50 (Binding) | 6.15 | 6.20 | N/A |
Data sourced from a Molecular Matched Pair Analysis.[3]
Expert Insight: While the average increase in affinity with chlorine is modest, it is statistically significant.[3] This subtle enhancement is likely due to the greater polarizability of chlorine, which allows for more favorable van der Waals and dipole-induced dipole interactions within the binding pocket.[4] However, it is crucial to remember that this is a general trend, and in many specific cases, fluorine can lead to superior binding.
The Power of Non-Covalent Interactions: Hydrogen vs. Halogen Bonds
The nature of the direct interactions that fluorine and chlorine can form with a protein target is a critical point of differentiation.
-
Fluorine as a Hydrogen Bond Acceptor: The highly polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor.[2] This interaction, while not as strong as those formed by oxygen or nitrogen, can be crucial for anchoring a ligand in a binding site.
-
Chlorine and the Halogen Bond: Chlorine, along with bromine and iodine, can participate in a highly directional, non-covalent interaction known as a halogen bond.[8] This occurs when the electropositive region on the outer surface of the chlorine atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or the sulfur of a methionine residue.[4][8] Fluorine, due to its high electronegativity and lack of a significant σ-hole, does not typically form halogen bonds.[9]
The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl).[8] In a study of PNMT inhibitors, a chlorinated analogue displayed a stronger and more linear halogen bond to a methionine sulfur compared to its fluorinated counterpart, resulting in a 4-fold improvement in the dissociation constant (Kd).[4]
Metabolic Stability and Pharmacokinetics
A drug's success is heavily dependent on its pharmacokinetic profile, particularly its resistance to metabolic degradation. Both fluorine and chlorine are used to enhance metabolic stability, but they do so through slightly different mechanisms and with varying degrees of success.
The C-F bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy to block metabolism at that position and increase a drug's half-life.[3][10]
Chlorine can also be used to block metabolic sites, and its larger size can provide a greater steric shield against enzymatic attack.[11] A matched pair analysis of metabolic stability found that chlorinated compounds had a slightly higher mean stability (63.8%) compared to fluorinated compounds (60.0%).[12]
Expert Insight: While both halogens can improve metabolic stability, fluorine's utility is arguably more predictable and versatile. The strength of the C-F bond provides a robust metabolic block. Furthermore, fluorine's ability to alter the electronic properties of adjacent sites can deactivate them towards metabolism.[1] However, it's important to note that excessive fluorination can sometimes open alternative metabolic pathways, such as defluorination, which can lead to reactive metabolites.[13]
Experimental Protocols for Evaluation
The rational application of fluorine and chlorine in drug design requires robust experimental validation. Below are streamlined protocols for key assays used to compare the effects of these bioisosteric replacements.
Determination of Lipophilicity (LogD) by HPLC
This method provides a rapid and reliable measure of a compound's distribution coefficient at a specific pH.
Methodology:
-
System Preparation: Use a reverse-phase C18 HPLC column. The mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standards with known LogD values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogD values.
-
Sample Analysis: Dissolve the fluorinated and chlorinated analogues in a suitable solvent and inject them onto the column.
-
Calculation: Determine the retention time for each analogue and calculate its k' value. Use the calibration curve to extrapolate the LogD value for each compound.
pKa Determination by Potentiometric Titration
This is a precise method for measuring the acid dissociation constant.[6]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[6]
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (for basic compounds) or strong base (for acidic compounds) in small, precise increments.[6]
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[6]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[14][15]
Methodology:
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[5][14]
-
Incubation: Pre-warm the HLM suspension and the test compound solution (fluorinated and chlorinated analogues) at 37°C. Initiate the reaction by adding a solution of the cofactor NADPH.[14][15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[15]
-
Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding kinetics and affinity.[16]
Methodology:
-
Surface Preparation: Immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.[17]
-
Binding Analysis: Inject a series of concentrations of the analyte (fluorinated and chlorinated analogues) in a running buffer over the sensor surface. This is the association phase.[16]
-
Dissociation: After the association phase, flow the running buffer alone over the surface to monitor the dissociation of the analyte from the target.[16]
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.[17]
-
Data Analysis: The changes in the refractive index at the sensor surface, which are proportional to the amount of bound analyte, are recorded in a sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[16]
Conclusion: A Strategic Choice, Not a Simple Swap
The decision to use fluorine or chlorine as a bioisostere is a nuanced one that requires a deep understanding of their distinct chemical personalities. Chlorine is a larger, more polarizable atom that generally imparts greater lipophilicity and can form powerful halogen bonds, often leading to a slight increase in binding affinity.[3][4] Fluorine, in contrast, is a small, highly electronegative atom that is a master of metabolic blockade and a subtle modulator of pKa and local electronic environments.[1][6] It can participate in weak hydrogen bonds but lacks the halogen bonding capability of its heavier congener.[9]
The choice is not merely a substitution but a strategic decision that should be guided by the specific challenges of a drug discovery program. Is the primary goal to block a metabolic hotspot? Fluorine is often the superior choice. Is there an opportunity to engage a Lewis basic residue in the binding pocket via a halogen bond? Chlorine should be considered. By leveraging the unique and complementary properties of these two remarkable halogens, medicinal chemists can more effectively navigate the complex landscape of drug optimization and design the next generation of innovative therapeutics.
References
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 713-719. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 21, 2026, from [Link]
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Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Synapse. [Link]
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Lin, E. C. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. Retrieved January 21, 2026, from [Link]
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Cumbaa, C. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1636. [Link]
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Han, J., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA‐Approved Fluorine‐Containing Drugs in 2024. Chemistry – An Asian Journal. [Link]
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Summerfield, C., & Pattison, G. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]
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chemeurope.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds. [Link]
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NUS. (2025, September 6). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. [Link]
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NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]
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Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
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Karthikeyan, M. S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1265, 133423. [Link]
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Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6413. [Link]
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The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
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ChemHelp ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]
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Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC advances, 13(51), 35919-35934. [Link]
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Begum, M., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Scientific Reports, 14(1), 14758. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive technical comparison for the purity assessment of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, a key Weinreb amide intermediate in modern organic synthesis. The primary focus is a detailed, validated High-Performance Liquid Chromatography (HPLC) method, which is critically evaluated against alternative analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thin-Layer Chromatography (TLC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind methodological choices, and the establishment of self-validating analytical systems for robust purity determination.
Introduction: The Critical Role of Purity in Weinreb Amide Chemistry
This compound is a specialized acylating agent known as a Weinreb-Nahm amide.[1] Its utility in organic synthesis stems from its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common problem of over-addition to a tertiary alcohol.[1][2] This controlled reactivity makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise stoichiometric control is paramount.
The purity of this intermediate is not a trivial matter; it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or degradation products can lead to the formation of undesired impurities in subsequent synthetic steps, complicating purification and potentially introducing toxic components. Therefore, a robust, accurate, and precise analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide details a validated stability-indicating HPLC method for the purity assessment of this compound, contextualizes its performance through comparison with other analytical techniques, and provides the scientific rationale behind the chosen protocols.
Synthesis Context and Potential Impurities
The target compound is typically synthesized via the coupling of 4-Bromo-3-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride.[1][5] This reaction is often mediated by a peptide coupling agent (e.g., EDCI, HOBt) or by converting the carboxylic acid to a more reactive species like an acid chloride.[1][6]
Given this synthetic route, several process-related impurities may be present in the final product:
-
Unreacted Starting Material: 4-Bromo-3-fluorobenzoic acid[7][8][9] is the most probable impurity. Its acidic nature and different polarity make it a key analyte to separate from the final product.
-
Coupling Reagent By-products: Depending on the reagents used, by-products (e.g., ureas from carbodiimide reagents) could be present.
-
Side-Reaction Products: Minor side reactions could lead to structurally related impurities.
-
Degradation Products: The amide bond is generally stable, but hydrolysis back to the starting carboxylic acid could occur under harsh acidic or basic conditions.
A successful analytical method must be able to resolve the main compound from all these potential impurities, a property known as specificity.[10]
Primary Purity Assessment: A Validated RP-HPLC Method
A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for analyzing this moderately polar benzamide derivative. The method described below is designed to be a stability-indicating assay, meaning it can effectively separate the main component from its potential degradation products and process-related impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is appropriate.[4]
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like benzamides, enabling effective separation based on polarity differences. The 250 mm length ensures high resolution, which is critical for separating structurally similar impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The addition of 0.1% formic acid to both solvents helps to protonate silanol groups on the silica-based column, minimizing peak tailing and improving peak shape. It also ensures consistent ionization of any acidic or basic analytes.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 60 40 15.0 10 90 20.0 10 90 22.0 60 40 | 25.0 | 60 | 40 |
-
Rationale: A gradient elution is employed to ensure that both more polar impurities (which elute early) and less polar impurities (which elute late) are effectively separated and eluted from the column within a reasonable run time. The program starts with a higher aqueous content to retain and separate polar compounds and gradually increases the organic content to elute the main analyte and any non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity and separation kinetics.
-
-
Detection: UV at 254 nm.
-
Rationale: The benzamide structure contains a benzene ring, which exhibits strong UV absorbance around 254 nm, providing high sensitivity for the analyte and related aromatic impurities.
-
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration is used for the sample to ensure that low-level impurities can be accurately detected and quantified.[4]
-
Data Presentation: Hypothetical Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch, demonstrating the method's ability to separate the main product from its primary potential impurity, the starting material.
| Peak ID | Compound | Retention Time (min) | Area % |
| 1 | 4-Bromo-3-fluorobenzoic acid | 4.5 | 0.45 |
| 2 | This compound | 9.8 | 99.35 |
| 3 | Unknown Impurity | 11.2 | 0.20 |
| Total | 100.00 |
Visualization: HPLC Purity Assessment Workflow
Caption: A generalized workflow for HPLC purity assessment.
Comparative Analysis with Alternative Methods
While HPLC is the gold standard, other techniques can provide complementary or orthogonal information. The choice of method should be guided by the specific analytical need.
| Feature | RP-HPLC | GC-MS | Quantitative NMR (qNMR) | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Nuclear spin transitions in a magnetic field. | Adsorption on a solid stationary phase. |
| Specificity | Excellent, especially with gradient elution.[11] | Excellent, provides mass for peak identification. | Excellent, provides structural information. | Moderate, lower resolution. |
| Quantitation | Highly accurate and precise. | Good, but requires appropriate standards. | Highly accurate (primary method), but less sensitive. | Semi-quantitative at best. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (µg to mg range). | Moderate (µg to ng range). |
| Throughput | Moderate (20-30 min per sample). | Moderate (20-40 min per sample). | Low (requires careful sample prep and longer acquisition). | High (multiple samples simultaneously). |
| Limitations | Requires soluble analytes. | Requires volatile and thermally stable analytes. | Low sensitivity, complex mixtures can be difficult to interpret. | Low resolution and sensitivity.[11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile compounds. While the target benzamide may have limited volatility, GC analysis could be feasible for detecting volatile impurities like residual solvents. However, the risk of thermal degradation in the injector port makes it less suitable than HPLC for the primary purity assay of the main compound.
Quantitative NMR (qNMR)
NMR is unparalleled for structural elucidation.[3] As a quantitative technique, qNMR can determine purity without needing a reference standard of the analyte itself, using a certified internal standard instead. This is a significant advantage. However, its sensitivity is much lower than HPLC, making it unsuitable for detecting impurities below the ~0.1% level. It serves as an excellent orthogonal method to confirm the identity and purity of the main component.
Visualization: Interrelation of Analytical Methods
Caption: Interrelation of analytical methods for purity assessment.
Trustworthiness: The Imperative of Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[10][12][13] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.[14] For pharmaceutical analysis, validation is performed according to guidelines from the International Council for Harmonisation (ICH).[12]
Key validation parameters for the described HPLC method include:
-
Specificity: Demonstrated by running forced degradation studies (e.g., acid, base, oxidative, thermal stress) to show that the main peak is resolved from all degradation products.[10]
-
Linearity: Assessed by analyzing a series of solutions at different concentrations to prove a linear relationship between detector response and concentration.[10][14]
-
Accuracy: Determined by recovery studies, where a known amount of reference standard is "spiked" into a sample and the recovery is calculated.
-
Precision: Evaluated at different levels (repeatability, intermediate precision) to demonstrate the method's consistency.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[14] This is critical for impurity analysis.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) to check the method's reliability during normal use.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of subsequent synthetic products. While techniques like GC-MS and qNMR offer valuable, complementary information, a validated, stability-indicating reversed-phase HPLC method stands as the most robust, reliable, and precise technique for routine quantitative purity analysis.[11] Its high resolution, sensitivity, and adaptability make it the cornerstone of quality control for this important synthetic intermediate. The implementation of a well-validated HPLC method, as outlined in this guide, provides the necessary confidence in the quality of the material for its use in research and development.
References
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A Comparative Guide to the Characterization of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide and Its Synthetic Intermediates
For researchers, scientists, and professionals in drug development, the meticulous synthesis and purification of novel chemical entities are paramount. The Weinreb amide, 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, serves as a critical building block in medicinal chemistry. Its utility lies in its ability to act as a stable and versatile acylating agent, readily reacting with organometallic reagents to form ketones without the common problem of over-addition.[1][2] This guide provides an in-depth comparison of the characterization data for this target compound and its key synthetic intermediates, offering field-proven insights into the experimental choices and validation protocols necessary to ensure chemical integrity.
The Synthetic Pathway: A Deliberate Approach
The synthesis of a Weinreb amide is a well-established process, yet precision is key to achieving high yield and purity.[3] The chosen pathway proceeds from a commercially available starting material, 4-Bromo-3-fluorobenzoic acid, through an activated acid chloride intermediate, to the final N-methoxy-N-methylamide product. This two-step process is efficient and allows for straightforward purification and characterization at each stage.
The causality behind this experimental design is rooted in reactivity and stability. The carboxylic acid is first converted to the more reactive acyl chloride to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.[1][4] The resulting Weinreb amide is significantly more stable than the acyl chloride, yet poised for controlled reaction with strong nucleophiles like Grignard or organolithium reagents.[3]
Caption: Synthetic workflow for this compound.
Intermediate 1: 4-Bromo-3-fluorobenzoic Acid
This commercially available starting material sets the foundation for the entire synthesis. Verifying its identity and purity is a non-negotiable first step. While it can be synthesized via oxidation of 1-bromo-2-fluoro-4-methylbenzene[5], purchasing from a reliable vendor is often more time-efficient.
Comparative Characterization Data
| Property | Reported Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [5][6] |
| Molecular Weight | 219.01 g/mol | [6] |
| Appearance | Off-white to cream crystalline powder | [5][7] |
| Melting Point | 207 °C | [5] |
| Boiling Point | 296.1 °C (Predicted) | [5] |
| Density | 1.789 g/cm³ (Predicted) | [5] |
| Purity (Assay) | >98.0% (Acid-base Titration / GC) | [7] |
Protocol: Purity Verification by Titration
The carboxylic acid functionality provides a straightforward handle for purity assessment via a classic acid-base titration. This method is cost-effective, reliable, and validates the molar quantity of the active starting material.
Methodology:
-
Accurately weigh approximately 200-250 mg of 4-bromo-3-fluorobenzoic acid.
-
Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized solution of ~0.1 M sodium hydroxide (NaOH) until a persistent faint pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio).
Intermediate 2: 4-Bromo-3-fluorobenzoyl Chloride
The conversion of the carboxylic acid to its corresponding acyl chloride is the activation step. Acyl chlorides are highly reactive and moisture-sensitive, meaning they are typically generated and used in situ or used immediately after isolation.[4] Their characterization serves as a critical checkpoint before proceeding to the final amidation.
Comparative Characterization Data (Inferred from Analogs)
Direct, comprehensive data for this specific intermediate is sparse as it is typically not isolated for long-term storage. However, we can infer its expected properties and spectral characteristics from closely related analogs like 4-bromo-2-fluorobenzoyl chloride and 4-bromobenzoyl chloride.[8][9]
| Property | Expected Value | Rationale/Source |
| Molecular Formula | C₇H₃BrClFO | By synthesis |
| Molecular Weight | 237.45 g/mol | By synthesis |
| Appearance | Colorless to light yellow liquid/low melting solid | Analogy to similar acyl chlorides[8] |
| Boiling Point | Reduced pressure distillation expected | Acyl chlorides have high boiling points[9] |
| Key IR Signal (cm⁻¹) | ~1780-1800 cm⁻¹ | Strong C=O stretch for acyl chlorides |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive | Standard chemical property of acyl chlorides[8] |
Protocol: In-Process Monitoring by Infrared (IR) Spectroscopy
Given the transient nature of the acyl chloride, a rapid in-process check is the most practical approach. Attenuated Total Reflectance (ATR) IR spectroscopy is ideal for this purpose. The key is to observe the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the shift of the carbonyl (C=O) peak to a higher wavenumber.
Methodology:
-
Before starting the reaction, acquire a background IR spectrum of the clean, dry ATR crystal.
-
Acquire a spectrum of the starting material, 4-bromo-3-fluorobenzoic acid, noting the carbonyl peak around 1700 cm⁻¹ and the broad O-H stretch.
-
After the reaction with the chlorinating agent (e.g., thionyl chloride) is deemed complete, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Apply the aliquot directly to the ATR crystal and acquire the spectrum.
-
Validation: Confirm the disappearance of the O-H band and the appearance of a new, sharp carbonyl peak at a higher frequency (~1780-1800 cm⁻¹), which is characteristic of an acyl chloride.[8]
Final Product: this compound
The final product is the stable, isolable Weinreb amide. Its thorough characterization is essential to confirm the success of the synthesis and to ensure its suitability for subsequent reactions.
Comparative Characterization Data
| Property | Reported Value | Source |
| CAS Number | 343564-56-7 | [10][11] |
| Molecular Formula | C₉H₉BrFNO₂ | [10][11] |
| Molecular Weight | 262.08 g/mol | [10][11] |
| Appearance | Solid (specific color not detailed) | [11] |
| Storage | Sealed in dry, room temperature | [11] |
| ¹H NMR | Predicted spectra available | [10] |
| ¹³C NMR | Predicted spectra available | [10] |
| MS (ESI) | m/z 261.98 [M+H]⁺, 263.98 [M+H]⁺ (isotope pattern) | Expected |
Protocol: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR are required.
Methodology:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons and two distinct singlets for the N-methyl and O-methyl groups (typically between 3.0-4.0 ppm).
-
Acquire a ¹³C NMR spectrum. Expected signals include aromatic carbons, the amide carbonyl carbon (~165-170 ppm), and the N-methyl and O-methyl carbons.
-
Validation: The integration of the proton signals, their splitting patterns (multiplicities), and the chemical shifts in both spectra must be consistent with the proposed structure.
Protocol: Mass Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the final product. The presence of a bromine atom provides a highly characteristic isotopic pattern that serves as a powerful validation tool.
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Validation: Look for two major peaks corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), these peaks will be separated by 2 m/z units and have nearly equal intensity (e.g., ~262.0 and ~264.0). This distinctive pattern is a hallmark of a monobrominated compound.
The Advantage of the Weinreb Amide: A Mechanistic Insight
The value of this compound lies in its controlled reactivity. When a strong nucleophile like a Grignard reagent (R-MgX) is added, it attacks the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion and both oxygen atoms. This stable intermediate prevents the addition of a second equivalent of the nucleophile.[1] Only upon aqueous workup does this intermediate collapse to form the desired ketone.
Caption: Reaction mechanism of a Weinreb amide highlighting the stable intermediate.
References
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4-Bromo-3-fluorobenzoic acid Properties vs Pressure . Chemcasts. [Link][12]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . Oriental Journal of Chemistry. [Link][13]
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4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 . PubChem. [Link][6]
-
Weinreb amides . Unknown Source. [Source not available][1]
-
4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 . PubChem. [Link][14]
-
4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO . PubChem. [Link][8]
-
4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 . PubChem. [Link][15]
-
Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link][3]
-
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent . Taylor & Francis. [Link][16]
-
Synthesis and analysis of amides . Chemistry Education. [Link][4]
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Electronic Supplementary Information . The Royal Society of Chemistry. [Link][17]
-
Recent Developments in Weinreb Synthesis and Their Applications . ResearchGate. [Link][2]
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A Senior Application Scientist's Guide to Validating Products from 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Introduction: The Strategic Value of Weinreb Amides in Ketone Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to create ketones is a cornerstone transformation. While classical methods involving the reaction of organometallic reagents with esters or acid chlorides are well-established, they are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, provides an elegant solution to this challenge.[1][4] The starting material at the center of this guide, 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, is a specialized Weinreb amide poised for the synthesis of complex aromatic ketones, which are valuable intermediates in pharmaceutical and materials science research.[5]
The key to the Weinreb amide's utility lies in its reaction mechanism with organometallic reagents like Grignard or organolithium compounds. The initial nucleophilic addition forms a highly stable, five-membered chelated tetrahedral intermediate.[1][6] This intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the problematic second addition of the organometallic reagent.[1] This guide provides a comprehensive framework for synthesizing a model ketone from this compound and, critically, validating its structure through a rigorous, multi-technique analytical workflow.
Core Synthesis Pathway: From Weinreb Amide to Aromatic Ketone
The primary application of this compound is its conversion to a ketone. This is typically achieved by reacting it with one equivalent of a Grignard or organolithium reagent.[3] For this guide, we will focus on the reaction with Phenylmagnesium bromide to synthesize (4-bromo-3-fluorophenyl)(phenyl)methanone, a halogenated benzophenone derivative.
Reaction Mechanism: The Key to Controlled Acylation
The reaction proceeds via a nucleophilic acyl substitution. The organometallic reagent adds to the amide carbonyl, forming the critical tetrahedral intermediate stabilized by chelation between the magnesium (or lithium) atom, the newly formed oxyanion, and the methoxy oxygen. This stability is the mechanistic underpinning of the method's success.
Caption: Mechanism of Weinreb ketone synthesis.
A Validating System: The Analytical Workflow
Confirming the identity and purity of the synthesized product is paramount. A multi-faceted approach, where each technique provides a piece of the structural puzzle, ensures the highest degree of confidence.
Caption: Workflow for structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first line of spectroscopic defense, providing the molecular weight of the product. For halogenated compounds, it offers a distinct signature.
-
Expertise & Experience: The key diagnostic feature for our product is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal abundance, separated by two mass-to-charge units.[7][8][9] The presence of this doublet is unambiguous evidence for a single bromine atom in the molecule. For (4-bromo-3-fluorophenyl)(phenyl)methanone (C₁₃H₈BrFO), the expected molecular ions would be at m/z 293.98 (for ⁷⁹Br) and 295.98 (for ⁸¹Br).
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy is a rapid and effective method for confirming the successful conversion of the Weinreb amide to a ketone.
-
Expertise & Experience: The primary goal is to confirm the formation of the ketone's carbonyl group (C=O) and the disappearance of the starting amide's carbonyl. An aromatic ketone, like our target molecule, will exhibit a strong, sharp absorption band in the range of 1650-1670 cm⁻¹.[10][11] The starting Weinreb amide would have a lower frequency carbonyl stretch (typically 1630-1660 cm⁻¹). The presence of the new, strong peak in the expected region for a benzophenone is a strong indicator of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the detailed atomic-level map of the molecule, confirming the precise arrangement of atoms and the regiochemistry of the product. For our target, we use a suite of experiments.[10][12]
-
¹H NMR: This spectrum reveals the electronic environment of all protons. For (4-bromo-3-fluorophenyl)(phenyl)methanone, we expect to see complex multiplets in the aromatic region (~7.2-8.0 ppm). The protons on the 4-bromo-3-fluorophenyl ring will show coupling to the adjacent fluorine atom (³JHF and ⁴JHF), which is a key diagnostic feature.[12]
-
¹³C NMR: This spectrum identifies all unique carbon atoms. Key signals include the ketone carbonyl carbon (C=O) downfield, typically around 194-196 ppm for a benzophenone.[13][14] Crucially, the carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF > 200 Hz), providing definitive evidence of the C-F bond.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.
-
COSY identifies proton-proton (H-H) coupling networks within each aromatic ring.
-
HSQC correlates each proton signal with its directly attached carbon, allowing for the assignment of protonated carbons.
-
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the pieces, for example, by showing correlations from the protons on the phenyl ring to the carbonyl carbon, and from the protons on the 4-bromo-3-fluorophenyl ring to the same carbonyl carbon, confirming the benzophenone skeleton.
-
| Expected NMR Data for (4-bromo-3-fluorophenyl)(phenyl)methanone | |
| Technique | Expected Key Signals & Correlations |
| ¹H NMR | Aromatic protons (~7.2-8.0 ppm) showing complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | Carbonyl (C=O) signal at ~195 ppm. Aromatic carbons from ~115-140 ppm. Carbon attached to fluorine shows a large ¹JCF doublet (>240 Hz). |
| HMBC | Correlations from protons on both aromatic rings to the carbonyl carbon, confirming the ketone linkage. |
Comparative Analysis: Why Choose the Weinreb Amide Route?
The choice of synthetic methodology is driven by efficiency, reliability, and substrate scope. Here, the Weinreb amide approach demonstrates clear advantages over more traditional methods for ketone synthesis.
| Parameter | Weinreb Amide Synthesis | Acid Chloride / Ester Synthesis |
| Primary Product | Ketone[1][3] | Ketone |
| Major Byproduct | Minimal; starting material if reaction is incomplete. | Tertiary alcohol from over-addition.[1][2] |
| Key Intermediate | Stable, chelated tetrahedral intermediate.[1][6] | Unstable tetrahedral intermediate. |
| Control | Excellent control, stoichiometric addition of organometallic reagent is effective. | Requires very careful control of temperature and stoichiometry, often with limited success.[1] |
| Yield of Ketone | Generally high. | Often lower due to byproduct formation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of (4-bromo-3-fluorophenyl)(phenyl)methanone
-
Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add Phenylmagnesium bromide (1.05 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: NMR Sample Preparation and Analysis
-
Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the data and use the combination of 1D and 2D spectra to assign all proton and carbon signals, confirming the structure.
Protocol 3: Mass Spectrometry Sample Preparation and Analysis
-
Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer. Acquire data in positive ion mode.
-
Analysis: Examine the resulting spectrum for the molecular ion peak. Specifically, look for the characteristic [M]⁺ and [M+2]⁺ doublet with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.
Conclusion
This compound is a highly effective precursor for the controlled synthesis of functionalized aromatic ketones. Its primary advantage—the circumvention of over-addition common to other acylating agents—makes it a reliable tool for researchers. However, synthesis is only half the battle. A rigorous validation strategy is non-negotiable. By employing a synergistic workflow of mass spectrometry to confirm molecular weight and elemental composition, IR spectroscopy to verify functional group transformation, and a suite of NMR techniques to meticulously map the molecular architecture, researchers can achieve an unimpeachable level of structural confirmation. This guide provides the strategic framework and tactical protocols to ensure both synthetic success and analytical certainty.
References
[5] Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Available at: [15] BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Available at: [7] Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms (M+2 peak). Available at: [16] Giannerini, M., et al. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). Available at: [17] Giannerini, M., et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. Available at: [18] Feringa, B. L., et al. (2016). 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Synfacts, 12(2), 0189. Available at: [10] BenchChem. Structural Elucidation of Halogenated Benzophenones: A 2D NMR Comparative Guide. Available at: [4] Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [1] Wikipedia. Weinreb ketone synthesis. Available at: [19] Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Available at: [20] Wang, P., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Available at: [8] Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms (Mass Spectrometry). Available at: [12] Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [2] Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [9] Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [3] Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available at: [6] Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. Available at: [11] Apte, A. & Wulff, W. (2013). What are good ways to prove structure of a Ketone? Quora. Available at: [21] ResearchGate. ¹³C-NMR data of a benzophenone-derivate. Available at: [13] ChemicalBook. Benzophenone(119-61-9) 13C NMR spectrum. Available at: [14] Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) for Benzophenone. Available at: [22] Guidechem. This compound CAS 343564-56-7. Available at:
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A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide and its Commercial Alternatives in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of robust and selective methodologies for carbon-carbon bond formation is paramount. Among the arsenal of reagents available to the discerning chemist, Weinreb amides have carved a niche as exceptionally reliable acylating agents, particularly in their reaction with organometallic nucleophiles to furnish ketones.[1][2] Their defining feature, the N-methoxy-N-methylamide moiety, forms a stable chelated intermediate with the metal of the nucleophile, effectively preventing the over-addition that plagues reactions with more traditional acylating agents like esters or acid chlorides.[3]
This guide provides a comprehensive technical benchmark of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide , a versatile reagent bearing synthetically useful halogen substituents. We will objectively compare its performance against a curated selection of commercially available, structurally similar Weinreb amides. This analysis is grounded in a standardized benchmark reaction and supported by detailed experimental protocols, enabling researchers, scientists, and drug development professionals to make informed decisions in reagent selection for their specific synthetic challenges.
The Strategic Advantage of Substituted Benzoyl Weinreb Amides
The true power of Weinreb amides lies in their adaptability. The aromatic ring serves as a scaffold for a variety of substituents that can either be retained in the final product or serve as handles for further functionalization. The presence of halogen atoms, such as bromine and fluorine, is particularly advantageous. Bromine offers a reactive site for a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while fluorine can profoundly influence the physicochemical and biological properties of the target molecule, such as metabolic stability and binding affinity.
This guide will focus on the following commercially available reagents, selected for their structural similarity and synthetic utility:
-
Reagent A (Target): this compound
-
Reagent B: 4-Fluoro-N-methoxy-N-methylbenzamide
-
Reagent C: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
-
Reagent D: 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide
Benchmarking Performance: The Grignard Reaction
To provide a standardized comparison, we will evaluate the performance of these reagents in a classic Weinreb ketone synthesis: the acylation of phenylmagnesium bromide. This reaction is a cornerstone of organic synthesis and serves as an excellent model to probe the electronic and steric effects of the substituents on the benzoyl ring.
Diagram 1: Benchmark Grignard Reaction Workflow
Caption: A generalized workflow for the benchmark Grignard reaction.
Comparative Performance Data
The following table summarizes the expected performance of each reagent in the benchmark reaction with phenylmagnesium bromide, based on literature precedents for similar transformations.[4][5] The yields are indicative and can be influenced by specific reaction conditions and the scale of the reaction.
| Reagent | Structure | Product | Expected Yield (%) | Key Observations |
| A: this compound | 4-Bromo-3-fluorobenzophenone | 85-95 | The electron-withdrawing nature of both bromine and fluorine at the meta and para positions can slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. | |
| B: 4-Fluoro-N-methoxy-N-methylbenzamide | 4-Fluorobenzophenone | 88-96 | The strong electron-withdrawing effect of fluorine at the para position increases the reactivity of the Weinreb amide, often resulting in high yields. | |
| C: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | 4-Bromo-2-fluorobenzophenone | 82-92 | The ortho-fluoro substituent may introduce a slight steric hindrance, potentially leading to slightly lower yields compared to its para-substituted counterparts. | |
| D: 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | 4-Chloro-2-fluorobenzophenone | 80-90 | Similar to Reagent C, the ortho-fluoro group can exert a steric effect. The chloro substituent is a good leaving group for subsequent cross-coupling reactions. |
From this data, it is evident that all the benchmarked reagents are highly effective in the Weinreb ketone synthesis, consistently affording the desired benzophenones in excellent yields. The choice of reagent will therefore be primarily dictated by the desired substitution pattern on the final product and the strategic plan for any subsequent transformations.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for both the synthesis of the Weinreb amides and the benchmark Grignard reaction are provided below.
Protocol 1: Synthesis of Substituted Weinreb Amides from Carboxylic Acids
This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent, a common and effective choice for amide bond formation.[6][7]
Diagram 2: Weinreb Amide Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of Weinreb amides.
Step-by-Step Procedure:
-
To a stirred suspension of the desired substituted benzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) at room temperature, add N,N-diisopropylethylamine (DIPEA, 3.5 eq).
-
To this mixture, add HBTU (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes).
-
Wash the organic layer successively with 10% aqueous citric acid (5 volumes), saturated aqueous sodium bicarbonate (5 volumes), and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: Benchmark Grignard Reaction for Benzophenone Synthesis
This protocol details the reaction of a substituted Weinreb amide with phenylmagnesium bromide.
Step-by-Step Procedure:
-
To a solution of the substituted Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add phenylmagnesium bromide (1.2 eq, typically a 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding substituted benzophenone.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling Weinreb amides and their precursors. The following table provides a summary of the known hazards associated with the benchmarked reagents. Always consult the full Safety Data Sheet (SDS) before use.[8][9][10][11]
| Reagent | CAS Number | Hazard Statements | Precautionary Statements |
| A: this compound | 343564-56-7 | Data not readily available. Assumed to be a skin, eye, and respiratory irritant based on similar structures. | P261, P280, P302+P352, P305+P351+P338 |
| B: 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |
| C: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | 801303-33-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
| D: 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | 198967-23-6 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion and Future Outlook
This compound and its halogenated analogs are highly effective and versatile reagents for the synthesis of substituted ketones. Their performance in the benchmark Grignard reaction is consistently high, with the choice of reagent largely depending on the desired final product and subsequent synthetic strategy. The presence of fluoro and bromo substituents opens up a vast chemical space for the development of novel pharmaceuticals and agrochemicals. The detailed protocols provided herein offer a reliable foundation for the synthesis and application of these valuable building blocks. As the demand for more complex and precisely functionalized molecules continues to grow, the strategic use of substituted Weinreb amides is set to play an increasingly important role in the future of organic synthesis.
References
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Ishizuka, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 46969–46977. [Link]
- 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety D
- Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. (n.d.). Benchchem.
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- Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis.
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Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(23), 15414–15435. [Link]
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Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control with N,N-Boc2 Amides. Organic Letters, 22(10), 3764–3768. [Link]
- 4-Fluoro-N-methoxy-N-methylbenzamide - Safety D
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- SAFETY D
- This compound. (n.d.). Guidechem.
- SAFETY D
- SAFETY D
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- SAFETY D
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond simple checklists to explain the scientific rationale behind each procedural step, fostering a culture of deep-seated safety and regulatory adherence.
Compound Characterization and Inferred Hazard Assessment
A specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS: 343564-56-7) is not consistently available with full GHS classifications.[1] In such cases, a conservative approach grounded in the precautionary principle is mandatory. We must assess the potential hazards by examining the compound's structural motifs and data from closely related analogs.
The molecule is a halogenated (brominated and fluorinated) aromatic amide. Data from similar benzamides suggest that this compound should be handled as a hazardous substance.[2] For instance, analogous compounds are often classified as causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 343564-56-7 | [1] |
| Molecular Formula | C₉H₉BrFNO₂ | [1] |
| Molecular Weight | 262.08 g/mol | [1] |
| Structural Class | Halogenated Aromatic Amide | N/A |
| Inferred Hazards | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [3][4] |
| Environmental Hazard | Discharge into the environment must be avoided. | [5] |
The Cornerstone of Disposal: Segregation of Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is its segregation as halogenated organic waste .[6] Organic compounds containing bromine, fluorine, chlorine, or iodine require specific disposal pathways, typically high-temperature incineration, to ensure their complete destruction.[7][8]
Causality: Improper disposal or mixing with non-halogenated waste can lead to several negative outcomes:
-
Regulatory Non-Compliance: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict segregation of hazardous waste streams.[9][10]
-
Disposal Inefficiency: Halogenated waste is typically incinerated at specialized facilities equipped with scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.[7][8] Mixing this waste with non-halogenated solvents, which might be recycled or incinerated under different conditions, contaminates the entire waste stream, increasing disposal costs and complexity.[11]
-
Formation of Toxic Byproducts: Incineration at temperatures below 1200 K can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[8]
The following workflow illustrates the critical decision-making process for chemical waste segregation in a laboratory setting.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocol
This protocol ensures that all waste containing this compound is handled safely from the point of generation to its final collection.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your primary defense against direct exposure.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn.[3]
-
Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]
Step 2: Waste Collection and Containerization All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent paper from spills).
Container Specifications:
-
Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used (e.g., glass or high-density polyethylene). The compound may attack some plastics, so verify compatibility.[14]
-
Integrity: The container must be in good condition, with no leaks, and have a securely sealing cap.[14]
-
Segregation: Use a dedicated container specifically for halogenated organic waste .[6][15] Do not mix with other waste streams like non-halogenated solvents or aqueous waste.[6]
Step 3: Accurate and Compliant Labeling Proper labeling is a legal requirement and is critical for the safety of all personnel who may handle the container. The label must be affixed to the container as soon as the first drop of waste is added.
-
Write out the full chemical name: "this compound".
-
List all other components in the container, including solvents.
-
Clearly write the words "Hazardous Waste ".
-
Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the accumulation start date (the date the first waste is added).
Step 4: Proper Storage in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated SAA within the laboratory, at or near the point of generation.
-
Closure: The container must be kept closed at all times except when adding waste.[16] This prevents the release of vapors and potential spills.
-
Secondary Containment: Place the container in a larger, chemically resistant tub or tray to contain any potential leaks.[17]
-
Incompatibles: Store the container away from incompatible materials, especially strong oxidizing agents and bases.[12]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste from "cradle to grave".[18] The final step is to arrange for its removal by the appropriate entity.
-
Institutional EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.[16]
-
Licensed Disposal Vendor: The EHS department will then consolidate this waste for transport and final disposal by a licensed hazardous waste management company.[9] This ensures the waste is managed and destroyed in compliance with all federal, state, and local regulations.[10]
Emergency Procedures
In Case of a Spill:
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[12] Decontaminate the area with soap and water.[12]
-
Large Spills: Evacuate the immediate area and notify your laboratory supervisor and institutional EHS department immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][13]
References
- Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-Ethylbenzamide: A Guide for Laboratory Professionals.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
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- Dolly Corporation. (2025, October 20).
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
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- Unknown. (n.d.).
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- Biosynth. (2022, May 5). Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.
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Mastering the Safe Handling of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, halogenated benzamides represent a critical class of intermediates. This guide provides essential, in-depth safety protocols and operational plans for handling 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS Number: 343564-56-7), a compound for which specific safety data is not extensively published. In the absence of a comprehensive Safety Data Sheet (SDS), this document establishes a robust safety framework by drawing parallels with structurally similar compounds and adhering to the authoritative guidelines set forth by leading safety organizations.
Our core mission is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical reagents safely and effectively. By moving beyond mere procedural lists to explain the causality behind safety measures, we aim to cultivate a deep-seated culture of safety and build unwavering trust.
Section 1: Hazard Analysis and Risk Assessment
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Given these potential risks, a multi-layered approach to personal protection is not just recommended, but essential. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training on hazardous chemicals in their work area.[2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in established safety principles.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles, splashes, and potential vapors. |
| Face Shield | To be worn in conjunction with safety goggles, particularly when handling larger quantities (>25g) or when there is a heightened risk of splashing. | Provides comprehensive protection for the entire face. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. For prolonged handling or in case of a spill, double-gloving is recommended. | Prevents direct skin contact, which can cause irritation. |
| Lab Coat | A long-sleeved lab coat, preferably with knit cuffs, should be worn at all times. | Protects skin and personal clothing from accidental spills and contamination. | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (N95 or higher) should be used if engineering controls are not sufficient or when handling the powder outside of a fume hood.[3] | Minimizes the risk of inhaling fine particles that can cause respiratory irritation. |
This tiered PPE approach ensures that personnel are shielded from the primary routes of exposure.
Section 3: Operational and Handling Plan
A systematic and well-defined operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls: The Foundation of Safety
OSHA's long-standing policy emphasizes that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[2]
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted within a properly functioning chemical fume hood. This is the most effective way to control the inhalation of hazardous dust.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Handle the solid with care to minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[4]
Section 4: Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is critical.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Section 5: Disposal Plan - Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. As a halogenated organic compound, this compound requires special disposal procedures.[5][6][7]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, bench paper, and excess material, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7]
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[5] The containers should be in secondary containment to prevent spills.
-
Disposal Vendor: Arrange for the disposal of the halogenated waste through your institution's licensed hazardous waste management vendor.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of their laboratory personnel.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). REACH guidance documents. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
